Product packaging for KRAS G12C inhibitor 18(Cat. No.:)

KRAS G12C inhibitor 18

Cat. No.: B12429329
M. Wt: 511.0 g/mol
InChI Key: FLOCSULDJZSEOQ-ZDUSSCGKSA-N
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Description

KRAS G12C inhibitor 18 is a useful research compound. Its molecular formula is C25H20ClFN4O3S and its molecular weight is 511.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20ClFN4O3S B12429329 KRAS G12C inhibitor 18

Properties

Molecular Formula

C25H20ClFN4O3S

Molecular Weight

511.0 g/mol

IUPAC Name

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1

InChI Key

FLOCSULDJZSEOQ-ZDUSSCGKSA-N

Isomeric SMILES

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

Origin of Product

United States

Foundational & Exploratory

discovery and synthesis of "KRAS G12C inhibitor 18"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Synthesis of KRAS G12C Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of KRAS G12C inhibitors, a groundbreaking class of targeted cancer therapies. While the specific designation "KRAS G12C inhibitor 18" is not prominently cited in publicly available literature, this document will focus on the core principles and methodologies that underpin the development of these critical therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C and Its Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly common in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2][3] This mutation introduces a reactive cysteine residue that has become the key target for a new class of covalent inhibitors.

These inhibitors function by irreversibly binding to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C.[4] This covalent modification locks the protein in its inactive conformation, preventing it from engaging with downstream effector proteins and thereby inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[1][5]

The KRAS Signaling Pathway

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12C mutation impairs the ability of GAPs to bind, trapping KRAS in a constitutively active state and leading to uncontrolled cell growth, proliferation, and survival.[1]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF activates KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP covalently binds & traps in inactive state

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Discovery and Synthesis of KRAS G12C Inhibitors

The discovery of a switch II pocket on the surface of KRAS G12C was a pivotal moment that enabled the design of covalent inhibitors. The general structure of these inhibitors consists of a scaffold that provides binding affinity to this pocket and an electrophilic warhead, typically an acrylamide, that forms a covalent bond with the thiol group of the mutant cysteine.

While the specific synthesis of "this compound" is not detailed in the available literature, a general synthetic approach for this class of compounds often involves multi-step organic synthesis. Key steps typically include the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties, and finally, the addition of the acrylamide warhead.

Quantitative Data for Representative KRAS G12C Inhibitors

The clinical development of KRAS G12C inhibitors has been rapid, with two agents, sotorasib and adagrasib, receiving FDA approval.[3][6] Divarasib is another promising inhibitor in later stages of development.[7] The following tables summarize key clinical trial data for these compounds in NSCLC and CRC.

Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
InhibitorClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
SotorasibCodeBreaK 100[6][7]37.1%80.6%6.8 months12.5 months
AdagrasibKRYSTAL-1[6][8]42.9%79.5%6.5 months12.6 months
DivarasibPhase 1[7]53.4%87.9%13.1 monthsNot Reached
Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
InhibitorTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
SotorasibMonotherapy[9]9.7%82.3%4.0 months
AdagrasibMonotherapy[10]19%86%5.6 months
Adagrasib + CetuximabCombination[9][10]42-46%100%6.9 months
DivarasibMonotherapy[9]36%85.5%5.6 months
Divarasib + CetuximabCombination[9]62.5%-8.1 months

Experimental Protocols

The evaluation of KRAS G12C inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Biochemical Assays
  • KRAS G12C Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR):

    • Immobilize biotinylated KRAS G12C protein on a streptavidin-coated sensor chip.

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor chip and monitor the binding response in real-time.

    • Calculate the association (k_on) and dissociation (k_off) rate constants to determine the binding affinity (K_D).

  • GTP-RAS Pulldown Assay:

    • Culture KRAS G12C mutant cells and treat with varying concentrations of the inhibitor.

    • Lyse the cells and incubate the lysates with a RAF-RBD (RAS-binding domain) affinity resin to specifically pull down active, GTP-bound KRAS.

    • Elute the bound proteins and analyze the levels of KRAS G12C by Western blotting.

Cell-Based Assays
  • Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed KRAS G12C mutant and wild-type cell lines in 96-well plates.

    • Treat the cells with a serial dilution of the inhibitor for 72 hours.

    • Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

  • Downstream Signaling Pathway Analysis (Western Blotting):

    • Treat KRAS G12C mutant cells with the inhibitor for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated and total ERK and AKT.

    • Use secondary antibodies conjugated to a detection enzyme to visualize the protein bands and assess the inhibition of downstream signaling.

In Vivo Efficacy Studies
  • Xenograft Tumor Model:

    • Implant KRAS G12C mutant cancer cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle control and inhibitor treatment groups.

    • Administer the inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.

    • Measure tumor volume regularly and monitor the body weight of the mice.

    • At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Compound_Design Compound Design & Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Enzyme Kinetics) Compound_Design->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis, Signaling) Biochemical_Assays->Cell_Based_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->PK_PD Xenograft Xenograft Efficacy Studies PK_PD->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt Lead_Opt->Compound_Design Iterative Improvement

Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.

Conclusion

The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Through a deep understanding of the structural biology of the mutant protein and innovative drug design, researchers have successfully drugged a target once thought to be intractable. The ongoing research focuses on overcoming resistance mechanisms, exploring combination therapies, and developing inhibitors for other KRAS mutations. The methodologies and data presented in this guide provide a foundational understanding for professionals in the field of oncology drug discovery and development.

References

The Structure-Activity Relationship of a KRAS G12C Covalent Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitor 18, a key analog in the development of the clinical candidate adagrasib (MRTX849). This document details the quantitative data, experimental protocols, and relevant biological pathways to facilitate further research and development in the field of targeted cancer therapy.

Core Structure-Activity Relationship Data

The development of potent and selective KRAS G12C inhibitors from the tetrahydropyridopyrimidine series, including compound 18, involved systematic modifications to optimize cellular potency, pharmacokinetic properties, and metabolic stability. The following tables summarize the key quantitative data that illustrate the structure-activity relationships of this chemical series.

Table 1: SAR of Modifications at the Naphthyl and Pyrimidine Moieties

CompoundR1 (Naphthyl)R2 (Pyrimidine)NCI-H358 Cellular pERK IC50 (nM)
7 HH4400 ± 73
12a OMeH140 ± 34
18 ClMe1.0 ± 0.1
19 MeMe2.0 ± 0.2

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Table 2: SAR of Acrylamide Warhead Modifications

CompoundR3 (Acrylamide)NCI-H358 Cellular pERK IC50 (nM)Mouse Whole Blood Stability (t1/2, h)
18 H1.0 ± 0.1 5
20 F3.0 ± 0.227
MRTX849 F3.0 ± 0.2>48 (human)

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Table 3: Pharmacokinetic Parameters of Key Analogs in Mice

CompoundDose (mg/kg, PO)Cmax (µg/mL)AUCinf (h·µg/mL)Bioavailability (%)
18 302.462.2716.9
19 301.664.9131.1
MRTX849 303.4222.953.6

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Signaling Pathways and Experimental Workflows

To understand the biological context and the evaluation process of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Inhibitor18 Inhibitor 18 Inhibitor18->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Lead Optimization & Candidate Selection A Chemical Synthesis of Analogs B Biochemical Assay: KRAS G12C Covalent Modification A->B H SAR Analysis & Iterative Design A->H C Cellular Assay: pERK Inhibition (Western Blot/MSD) B->C B->H D Cellular Assay: Cell Viability (e.g., CellTiter-Glo) C->D C->H E Pharmacokinetics (PK) Study (e.g., in Mice) D->E D->H F Pharmacodynamics (PD) Study (Target Engagement in Tumors) E->F E->H G Xenograft Efficacy Study F->G F->H G->H H->A I Selection of Clinical Candidate H->I

Caption: Experimental Workflow for KRAS G12C Inhibitor Development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

KRAS G12C Covalent Modification Assay (LC-MS/MS)
  • Protein Preparation: Recombinant human KRAS G12C (amino acids 2-185) is expressed and purified. The protein is pre-loaded with GDP by incubation with 15 mM EDTA for 1 hour, followed by the addition of 25 mM MgGDP and 50 mM MgCl2 and incubation for another hour.

  • Inhibitor Incubation: The GDP-loaded KRAS G12C protein is incubated with the test compound at a specific concentration (e.g., 1 µM) in an assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl2) at room temperature.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is quenched by the addition of a solution containing formic acid.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the ratio of the mass of the unmodified KRAS G12C protein to the mass of the protein covalently bound to the inhibitor.

  • Data Analysis: The percentage of covalent modification is calculated for each time point to determine the rate of inactivation.

NCI-H358 Cellular Phospho-ERK (pERK) Inhibition Assay
  • Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal pERK levels.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 3 hours).

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

  • Western Blot or MSD Analysis:

    • Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pERK1/2 and total ERK1/2. A loading control (e.g., GAPDH) is also probed.

    • Meso Scale Discovery (MSD): Lysates are analyzed using an MSD multi-spot plate assay for quantitative measurement of pERK and total ERK.

  • Data Analysis: The pERK signal is normalized to the total ERK signal. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Mouse Pharmacokinetics Study
  • Animal Model: Male CD-1 mice are used for the study.

  • Compound Formulation: The test compound is formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration (e.g., a solution in 10% Captisol, 50 mM citrate buffer, pH 5.0).

  • Dosing:

    • Oral Administration: A single dose of the compound (e.g., 30 mg/kg) is administered by oral gavage.

    • Intravenous Administration: A single dose of the compound (e.g., 3 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples are collected from a set of mice at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined by LC-MS/MS analysis against a standard curve.

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the curve), and bioavailability (F%), are calculated using non-compartmental analysis software.[1]

References

Preclinical Profile of KRAS G12C Inhibitor 18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for "KRAS G12C inhibitor 18," a potent and orally active selective inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available data, including patent literature, to facilitate further research and development of this compound.

In Vitro Efficacy

"this compound" has demonstrated inhibitory activity against the KRAS G12C mutant protein and downstream signaling pathways in cellular assays.

Biochemical and Cellular Potency

The inhibitor has been characterized by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayKRAS G12C4.74 µM
p-ERK InhibitionA549 (NSCLC)11.1 µM
p-ERK InhibitionMIA PaCA-2 (Pancreatic)66.4 µM

Caption: Summary of in vitro potency for this compound.

Experimental Protocols

A biochemical assay is utilized to determine the direct inhibitory effect of the compound on the KRAS G12C protein. A typical protocol would involve the following steps:

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • Guanosine diphosphate (GDP) and guanosine triphosphate (GTP)

    • SOS1 (Son of Sevenless 1) as a guanine nucleotide exchange factor (GEF)

    • A fluorescently labeled GTP analog (e.g., BODIPY-GTP)

    • Assay buffer (e.g., Tris-based buffer with MgCl2 and detergents)

    • "this compound" at various concentrations

    • 384-well microplates

  • Procedure:

    • The KRAS G12C protein is pre-incubated with GDP.

    • "this compound" at serially diluted concentrations is added to the wells.

    • The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The fluorescence polarization or a similar detection method is used to measure the amount of fluorescent GTP bound to KRAS G12C.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

This assay measures the ability of the inhibitor to block the downstream signaling of the KRAS pathway in cancer cell lines harboring the G12C mutation.

  • Reagents and Materials:

    • A549 and MIA PaCA-2 cell lines

    • Cell culture medium (e.g., RPMI-1640 or DMEM with fetal bovine serum)

    • "this compound" at various concentrations

    • Lysis buffer

    • Antibodies: primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

    • Western blot or ELISA reagents

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with "this compound" at a range of concentrations for a specified duration (e.g., 2 hours).

    • Following treatment, the cells are lysed to extract total protein.

    • The protein concentration of each lysate is determined.

    • The levels of p-ERK and total ERK are quantified using Western blotting or ELISA.

    • The p-ERK signal is normalized to the total ERK signal.

    • The IC50 value is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.

In Vivo Efficacy

The anti-tumor activity of "this compound" has been evaluated in a preclinical xenograft model.

Tumor Growth Inhibition

In a xenograft model using the H358 non-small cell lung cancer (NSCLC) cell line, oral administration of "this compound" resulted in anti-tumor activity.

Animal ModelCell LineTreatmentOutcome
Xenograft Mouse ModelH358 (NSCLC)30 mg/kg, twice daily (p.o.)Anti-tumor growth activity and dose-dependent inhibition of p-ERK

Caption: Summary of in vivo efficacy of this compound.

Experimental Protocol
  • Animal Husbandry:

    • Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

    • Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Implantation:

    • H358 cells are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumor volume is monitored regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • "this compound" is administered orally at the specified dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured throughout the study.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • Tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.

Signaling and Experimental Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor_18 KRAS G12C Inhibitor 18 Inhibitor_18->KRAS_GTP Inhibition

Caption: KRAS Signaling Pathway and the inhibitory action of this compound.

In_Vivo_Xenograft_Workflow Cell_Culture 1. H358 Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing 5. Oral Administration (Inhibitor 18 or Vehicle) Randomization->Dosing Measurement 6. Tumor Volume & Body Weight Measurement Dosing->Measurement Endpoint 7. Study Endpoint Measurement->Endpoint Analysis 8. Data Analysis & Pharmacodynamics Endpoint->Analysis

Caption: Experimental workflow for the in vivo H358 xenograft study.

The Downstream Signaling Labyrinth of KRAS G12C Inhibitor 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling effects of KRAS G12C inhibitor 18, a representative covalent inhibitor targeting the KRAS G12C oncoprotein. This document details the inhibitor's mechanism of action, its impact on key cellular signaling pathways, and the experimental methodologies used to elucidate these effects.

Introduction to KRAS G12C and its Inhibition

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a transversion from guanine to thymine at codon 12, results in a glycine-to-cysteine substitution. This mutation impairs the intrinsic GTPase activity of the KRAS protein, trapping it in an active, GTP-bound state and leading to constitutive activation of downstream pro-proliferative and survival signaling pathways.[1][2]

KRAS G12C inhibitors are a class of targeted therapies that exploit the unique cysteine residue introduced by the G12C mutation. These inhibitors form a covalent bond with the thiol group of cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1] This prevents its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling. "KRAS inhibitor-18" is a potent KRAS G12C inhibitor with a reported IC50 of 4.74 µM.[3]

Core Signaling Pathways Modulated by this compound

The primary downstream signaling cascades affected by the inhibition of KRAS G12C are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

The MAPK/ERK Pathway

The RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1] Upon activation by GTP-bound RAS, a series of phosphorylation events activates RAF, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus to regulate gene expression.

This compound, by locking KRAS G12C in an inactive state, directly prevents the activation of the RAF-MEK-ERK cascade.[4] This leads to a significant reduction in the levels of phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of RAS that governs cell growth, metabolism, and survival.[1] Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K, initiating a signaling cascade that leads to the activation of AKT and subsequently mTOR.

The effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway is often more complex and context-dependent compared to the MAPK/ERK pathway.[1] While direct inhibition of KRAS G12C can lead to a reduction in AKT phosphorylation (p-AKT) in some cell lines, this effect is not universally observed.[5][6] This variability can be attributed to several factors, including the presence of co-mutations in the PI3K pathway (e.g., PIK3CA mutations) or feedback activation of receptor tyrosine kinases (RTKs) that can independently activate PI3K signaling.[5][7]

Quantitative Effects of this compound on Downstream Signaling

The efficacy of this compound can be quantified by its ability to inhibit cell proliferation and suppress downstream signaling markers. The following tables summarize the available quantitative data for this inhibitor.

Cell LineCancer TypeIC50 (µM)
MIA PaCa-2Pancreatic Cancer66.4
A549Lung Cancer11.1
Table 1: p-ERK Inhibition by KRAS inhibitor-18.[3]
ParameterValue (µM)
IC50 (KRAS G12C)4.74
Table 2: Potency of KRAS inhibitor-18.[3]

Visualizing the Signaling Landscape and Experimental Workflow

To better understand the intricate signaling networks and the experimental approaches to study them, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_G12C_GDP GEF KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Inhibitor18 Inhibitor 18 Inhibitor18->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed KRAS G12C mutant cells treat Treat with This compound (Dose-response/Time-course) start->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability western Western Blot (p-ERK, p-AKT, Total Proteins) treat->western ip Immunoprecipitation (RAS-GTP pulldown) treat->ip data Quantify protein levels & cell viability viability->data western->data ip->data ic50 Calculate IC50 values data->ic50

References

Technical Guide: In Vitro Efficacy of KRAS G12C Inhibitor 18 in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a specific substitution of cysteine for glycine at codon 12, has emerged as a key therapeutic target. This has led to the development of specific covalent inhibitors that bind to the mutant cysteine and lock the KRAS protein in an inactive state. This technical guide provides an in-depth overview of the in vitro activity of a specific compound, KRAS G12C inhibitor 18, focusing on its ability to inhibit the growth of tumor cell lines harboring the KRAS G12C mutation. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound was evaluated against two human cancer cell lines known to carry the KRAS G12C mutation: MIA PaCa-2 (pancreatic cancer) and A549 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) for cell growth and for the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK), a key downstream effector in the KRAS signaling pathway, were determined.

Cell LineCancer TypeKRAS Mutation StatusThis compound IC50 (µM)p-ERK Inhibition IC50 (µM)
MIA PaCa-2Pancreatic CarcinomaHomozygous G12C[1][2]4.74[3]66.4[3]
A549Lung CarcinomaG12S (Note: While often used in KRAS studies, A549 harbors a G12S mutation, not G12C, which may explain differences in inhibitor sensitivity)[4][5]Not specified for G12C inhibitor 18, but p-ERK inhibition was measured.11.1[3]

Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby blocking downstream signaling.

KRAS_Signaling_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C (GDP-bound) Inactive GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: The KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed, synthesized protocols for the key experiments used to evaluate the efficacy of this compound. These are based on standard methodologies employed for similar compounds.

Cell Culture
  • MIA PaCa-2 Cells:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:4 to 1:6.

  • A549 Cells:

    • Culture Medium: F-12K Medium supplemented with 10% FBS.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage cells when they reach 80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.

Cell Viability Assay (IC50 Determination)

This protocol is based on the use of a luminescent ATP-based assay such as CellTiter-Glo®.

Cell_Viability_Workflow start Start seed_cells Seed MIA PaCa-2 or A549 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_inhibitor Add serial dilutions of This compound incubate1->add_inhibitor incubate2 Incubate for 72 hours add_inhibitor->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate at room temperature for 10 minutes add_reagent->incubate3 read_plate Measure luminescence with a plate reader incubate3->read_plate analyze Calculate IC50 values using dose-response curves read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound on tumor cell line growth.

Detailed Steps:

  • Cell Seeding: Trypsinize and count MIA PaCa-2 or A549 cells. Seed the cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for p-ERK Inhibition

Western_Blot_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat with varying concentrations of This compound for 2-4 hours incubate1->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk transfer->block primary_ab Incubate with primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Detailed Steps:

  • Cell Culture and Treatment: Seed MIA PaCa-2 or A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 2 to 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal and the loading control to determine the extent of inhibition at each concentration of the inhibitor.

Conclusion

This compound demonstrates potent inhibitory activity against the growth of the KRAS G12C mutant pancreatic cancer cell line MIA PaCa-2. The compound also effectively inhibits the phosphorylation of ERK, a critical downstream mediator of KRAS signaling, in both MIA PaCa-2 and A549 cell lines. The provided protocols offer a robust framework for the in vitro characterization of this and similar KRAS G12C inhibitors. Further investigation is warranted to explore the full therapeutic potential of this compound in preclinical models of KRAS G12C-driven cancers.

References

A Technical Guide to Target Engagement Studies for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has emerged as a key therapeutic target. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[1] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in the GDP-bound state has marked a paradigm shift in targeting this previously "undruggable" protein.

Target engagement (TE) studies are critical in the development of these inhibitors. They provide definitive evidence that a compound binds to its intended target in a relevant biological system, which is essential for interpreting pharmacological outcomes and guiding dose selection in preclinical and clinical settings. This guide provides an in-depth overview of the core methodologies used to assess the target engagement of KRAS G12C inhibitors, with a specific focus on the publicly available data for "KRAS G12C inhibitor 18."

The KRAS G12C Signaling Pathway

KRAS G12C constitutively activates downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, to drive tumorigenesis.[1][2] KRAS G12C inhibitors act by covalently binding to the cysteine-12 residue, trapping the protein in its inactive, GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signal transduction.[3]

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor This compound Inhibitor->KRAS_GDP Covalent Binding (Target Engagement) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Quantitative Data for this compound

The following table summarizes the available biochemical and cellular potency data for this compound. This data provides a baseline for its activity against the target and its effect on downstream signaling.

ParameterAssay TypeTarget/Cell LineValueReference
IC50 BiochemicalKRAS G12C Protein4.74 μM[4]
IC50 p-ERK InhibitionMIA PaCA-2 (Pancreatic)66.4 μM[4]
IC50 p-ERK InhibitionA549 (Lung)11.1 μM[4]

Experimental Protocols for Target Engagement

A multi-tiered approach involving biochemical, cellular, and in vivo assays is necessary to fully characterize the target engagement of a KRAS G12C inhibitor.

Biochemical Assays

Biochemical assays confirm direct binding and functional inhibition of the purified KRAS G12C protein.

4.1.1 Nucleotide Exchange Assay (TR-FRET)

This assay measures the inhibitor's ability to prevent the exchange of GDP for GTP, a key step in KRAS activation.

  • Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to measure the binding of a fluorescently labeled GTP analog to the KRAS protein. Inhibition of nucleotide exchange by a compound results in a decreased FRET signal.[5]

  • Protocol Outline:

    • Reagents: Purified, recombinant KRAS G12C protein; GEF protein (e.g., SOS1); fluorescently labeled GTP analog (e.g., BODIPY-GTP); Europium-labeled anti-His antibody (for His-tagged KRAS).

    • Incubation: KRAS G12C protein is pre-incubated with a serial dilution of the test inhibitor (e.g., "inhibitor 18") in an assay buffer.

    • Reaction Initiation: The nucleotide exchange reaction is initiated by adding the GEF and the fluorescent GTP analog.

    • Detection: The reaction plate is incubated to allow for nucleotide exchange, and the TR-FRET signal is read on a compatible plate reader at specific excitation and emission wavelengths.

    • Data Analysis: The resulting data is normalized to controls (no inhibitor and no enzyme) and plotted against inhibitor concentration to calculate an IC50 value.[6][7]

4.1.2 Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of the KRAS G12C protein upon inhibitor binding.

  • Principle: Covalent binding of an inhibitor stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to unfolded proteins.[8]

  • Protocol Outline:

    • Reagents: Purified KRAS G12C protein; fluorescent dye (e.g., SYPRO Orange); test inhibitor.

    • Reaction Setup: The protein, dye, and inhibitor are combined in a qPCR plate.

    • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C). Fluorescence is measured at each temperature increment.

    • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve. The shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.[8]

Cellular Target Engagement Assays

These assays confirm that the inhibitor can penetrate the cell membrane and bind to KRAS G12C in its native environment.

4.2.1 Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in living cells.[9][10]

  • Principle: KRAS G12C is tagged with a bioluminescent donor (e.g., NanoLuc luciferase), and a tracer molecule that binds to KRAS is linked to a fluorescent acceptor. In the absence of an inhibitor, the tracer binds to KRAS, bringing the donor and acceptor into proximity and generating a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.[11]

  • Experimental Workflow: The general workflow for a cellular BRET assay is depicted below.

Cellular_TE_Workflow A 1. Cell Culture Seed cells expressing NanoLuc-KRAS G12C B 2. Compound Treatment Incubate cells with serial dilutions of inhibitor A->B C 3. Add Tracer & Substrate Add fluorescent tracer and luciferase substrate B->C D 4. Signal Detection Measure donor and acceptor emissions on a luminometer C->D E 5. Data Analysis Calculate BRET ratio and determine IC50/EC50 D->E

Caption: General workflow for a cellular BRET target engagement assay.
  • Protocol Outline:

    • Cell Line: Use a cell line (e.g., HEK293) engineered to express KRAS G12C fused to a NanoLuc tag.

    • Plating: Seed the cells into a white, opaque 96- or 384-well plate suitable for luminescence measurements.

    • Treatment: Treat the cells with varying concentrations of the test inhibitor and incubate for a defined period.

    • Detection: Add the fluorescent tracer and the NanoLuc substrate to the wells.

    • Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) and calculate the BRET ratio. This ratio is used to determine the potency of the inhibitor in displacing the tracer.[10]

In Vivo Target Engagement

In vivo assays are the definitive method to confirm that an inhibitor reaches the tumor tissue and engages its target at therapeutic concentrations.

4.3.1 Immunoaffinity LC-MS/MS

This highly sensitive mass spectrometry-based method directly quantifies the amount of inhibitor-bound (adducted) and unbound KRAS G12C in tumor biopsies.[12][13]

  • Principle: Following treatment, tumor tissue is harvested and lysed. The KRAS G12C protein (both bound and unbound) is captured using a specific antibody. After enzymatic digestion, unique peptides corresponding to the free and drug-adducted protein are quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Experimental Workflow: The workflow for quantifying in vivo target engagement is outlined below.

InVivo_TE_Workflow A 1. In Vivo Dosing Administer inhibitor to tumor-bearing xenograft model B 2. Tissue Collection Harvest tumor biopsies at specific time points A->B C 3. Protein Extraction Homogenize tissue and extract total protein B->C D 4. Immunoaffinity Enrichment Capture total KRAS protein using anti-RAS antibody beads C->D E 5. Proteolytic Digestion Digest captured protein into peptides (e.g., with trypsin) D->E F 6. LC-MS/MS Analysis Quantify unique peptides from free vs. drug-bound KRAS E->F G 7. Calculate Occupancy Determine % Target Engagement ([Bound]/[Total]) * 100 F->G

Caption: Workflow for in vivo target engagement using LC-MS/MS.
  • Protocol Outline:

    • Model: Use a relevant xenograft model, such as MIA PaCa-2 or NCI-H358 cells, implanted in immunocompromised mice.

    • Dosing: Administer the KRAS G12C inhibitor via the intended clinical route (e.g., oral gavage).

    • Sample Collection: Collect tumor biopsies at various time points post-dose to assess the kinetics of target engagement.

    • Sample Preparation: Snap-freeze tissues immediately. Lyse the tissue and quantify total protein concentration.

    • Enrichment & Digestion: Incubate the protein lysate with magnetic beads conjugated to an anti-RAS antibody. After washing, perform on-bead digestion.

    • LC-MS/MS Quantification: Analyze the resulting peptides using a highly sensitive mass spectrometer operating in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to measure the signal from the specific peptides of interest.[14]

    • Analysis: Calculate the percentage of target occupancy by comparing the signal intensity of the drug-bound peptide to the sum of the bound and unbound peptides.[12][13]

Conclusion

Characterizing the target engagement of a novel compound like "this compound" is a foundational step in its preclinical development. The methodologies described herein—from initial biochemical validation to complex in vivo occupancy studies—form a comprehensive package for understanding how, where, and to what extent the inhibitor interacts with its target. While specific data for "inhibitor 18" is limited, the established protocols and workflows used for other clinical-stage KRAS G12C inhibitors provide a clear and robust roadmap for its continued evaluation. These studies are indispensable for building a strong data package to support its progression as a potential therapeutic agent.

References

Structural Analysis of KRAS G12C Inhibitor 18 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The glycine to cysteine substitution at codon 12 (G12C) is a common oncogenic mutation, creating a constitutively active protein that promotes uncontrolled cell growth and proliferation. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, the discovery of a cryptic pocket near the mutant cysteine has enabled the development of covalent inhibitors that specifically target the KRAS G12C variant. This technical guide provides an in-depth structural and functional analysis of "KRAS G12C inhibitor 18," a potent and orally active covalent inhibitor.

KRAS G12C Signaling Pathway

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active form. This results in the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor18 This compound Inhibitor18->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and the mechanism of inhibitor 18.

This compound: Compound Profile

This compound, also identified as compound 34 in patent WO2021118877A1, is a small molecule inhibitor designed to covalently bind to the cysteine residue of the KRAS G12C mutant. This irreversible binding locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

PropertyValue
Chemical Formula C25H20ClFN4O3S
CAS Number 2649788-45-2

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo assays.

Assay TypeCell Line / SystemEndpointIC50 / ActivityReference
Biochemical Assay KRAS G12C ProteinInhibition of SOS1-mediated nucleotide exchangeIC50: 4.74 µM[1]
Cellular p-ERK Inhibition MIA PaCa-2 (Pancreatic Cancer)p-ERK LevelsIC50: 66.4 µM[1]
Cellular p-ERK Inhibition A549 (Lung Cancer)p-ERK LevelsIC50: 11.1 µM[1]
Cell Growth Inhibition H358, SW1436, MiaPaca-2Cell ViabilityEffective Inhibition[2]
In Vivo p-ERK Inhibition H358 Xenograft Modelp-ERK LevelsDose-dependent inhibition (12.5-100 mg/kg)[2]
In Vivo Anti-tumor Activity H358 Xenograft ModelTumor GrowthAnti-tumor activity at 30 mg/kg (p.o., twice daily)[2]

Structural Analysis of Binding

While a specific co-crystal structure of KRAS G12C with inhibitor 18 is not publicly available, the binding mode can be inferred from the structures of other covalent inhibitors that target the same Switch-II pocket. These inhibitors form a covalent bond with the thiol group of Cys12. The inhibitor molecule occupies a pocket that is present in the GDP-bound state of the protein, located behind the Switch-II region. This binding event prevents the conformational changes required for GTP binding and subsequent activation of downstream effectors.

The binding of covalent inhibitors to the Switch-II pocket is a two-step process:

  • Reversible Binding: The inhibitor initially binds non-covalently to the pocket.

  • Covalent Bond Formation: The reactive moiety of the inhibitor then forms an irreversible covalent bond with the Cys12 residue.

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, catalyzed by the guanine nucleotide exchange factor SOS1.

  • Reagents: Recombinant KRAS G12C protein, SOS1 protein, fluorescently labeled GDP (e.g., mant-GDP), and unlabeled GTP.

  • Procedure:

    • KRAS G12C is pre-incubated with mant-GDP.

    • The inhibitor at various concentrations is added to the KRAS G12C/mant-GDP complex.

    • The exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.

    • The decrease in fluorescence, as mant-GDP is displaced by GTP, is monitored over time.

    • The rate of fluorescence decay is used to determine the IC50 of the inhibitor.

Cellular Assay: p-ERK Inhibition Assay

This assay determines the inhibitor's ability to block the KRAS signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Cell Culture: KRAS G12C mutant cell lines (e.g., H358, MIA PaCa-2) are cultured to 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of the inhibitor for a specified period (e.g., 2-24 hours).

  • Lysis: Cells are lysed to extract total protein.

  • Quantification: Phosphorylated ERK (p-ERK) and total ERK levels are quantified using an immunoassay method such as ELISA or Western Blot.

  • Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vivo Assay: Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: KRAS G12C mutant human cancer cells (e.g., H358) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, and can be used for pharmacodynamic analysis (e.g., p-ERK levels).

Experimental Workflow

The characterization of a novel KRAS G12C inhibitor like inhibitor 18 typically follows a structured workflow from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem Biochemical Assays (IC50, Kinetics) Hit_ID->Biochem Cellular Cellular Assays (p-ERK, Proliferation) Biochem->Cellular Selectivity Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (PK) Selectivity->PK PD Pharmacodynamics (PD) (p-ERK in Tumors) PK->PD Efficacy Xenograft Efficacy Studies PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate

A typical experimental workflow for KRAS G12C inhibitor development.

Mechanism of Action: A Logical Relationship

The mechanism of action of this compound can be summarized as a series of cause-and-effect relationships.

Mechanism_of_Action Inhibitor This compound Binding Covalent Binding to Cys12 of KRAS G12C-GDP Inhibitor->Binding Trapping KRAS G12C Locked in Inactive GDP-Bound State Binding->Trapping Inhibition Inhibition of GDP/GTP Exchange Trapping->Inhibition Downstream Suppression of Downstream Signaling (p-ERK) Inhibition->Downstream Effect Inhibition of Tumor Cell Proliferation Downstream->Effect

Logical flow of the mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its covalent mechanism of action provides a potent and specific means of inhibiting the oncogenic signaling driven by this mutation. The data presented in this guide demonstrate its activity from the biochemical to the in vivo level. Further structural studies, including the determination of a co-crystal structure, will provide more detailed insights into its binding interactions and pave the way for the design of next-generation KRAS G12C inhibitors with improved efficacy and resistance profiles.

References

Methodological & Application

Application Notes and Protocols for KRAS G12C Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the cellular characterization of "KRAS G12C inhibitor 18," a potent and selective inhibitor of the KRAS G12C mutant protein. The following sections describe the mechanism of action, provide quantitative data for its activity, and outline detailed experimental procedures for its evaluation in a cellular context.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] "this compound" is a small molecule designed to covalently bind to the mutant cysteine residue in KRAS G12C, thereby trapping the protein in its inactive, GDP-bound state and inhibiting downstream signaling.[3]

Mechanism of Action

This compound selectively targets the G12C mutant form of the KRAS protein. By binding to the inactive GDP-bound state, it prevents the subsequent binding of GTP, which is required for KRAS activation.[3] This inhibition leads to the downregulation of downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[1][4] The primary mode of action is the suppression of proliferative signals, leading to an anti-tumor effect in KRAS G12C-mutant cancer cells.

Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency metrics.

Assay TypeCell LineParameterValueReference
Biochemical Assay-KRAS G12C InhibitionIC50: 4.74 µM[5]
Cellular Assay (p-ERK Inhibition)MIA PaCa-2 (Pancreatic)IC5066.4 µM[5]
Cellular Assay (p-ERK Inhibition)A549 (Lung)IC5011.1 µM[5]

Signaling Pathway

The diagram below illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for this compound.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1/GEFs KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Inhibitor This compound Inhibitor->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling pathway and inhibitor action.

Experimental Protocols

The following are detailed protocols for evaluating the cellular activity of this compound.

Cell Viability Assay

This protocol determines the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (e.g., BxPC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot for p-ERK Inhibition

This protocol assesses the ability of the inhibitor to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for 2-24 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cellular characterization of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_conclusion Conclusion start Start cell_culture Culture KRAS G12C and WT Cell Lines start->cell_culture seed_96well Seed Cells (96-well plate) cell_culture->seed_96well seed_6well Seed Cells (6-well plate) cell_culture->seed_6well treat_viability Treat with Inhibitor 18 (72 hours) seed_96well->treat_viability measure_viability Measure Viability (e.g., CellTiter-Glo) treat_viability->measure_viability analyze_ic50 Calculate IC50 measure_viability->analyze_ic50 end End analyze_ic50->end treat_western Treat with Inhibitor 18 (2-24 hours) seed_6well->treat_western protein_extraction Protein Extraction treat_western->protein_extraction western_blot Western Blot for p-ERK / Total ERK protein_extraction->western_blot analyze_pERK Analyze p-ERK Inhibition western_blot->analyze_pERK analyze_pERK->end

General workflow for cellular assays.

References

starting concentration of "KRAS G12C inhibitor 18" for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "KRAS G12C inhibitor 18" (also referred to as compound 3-10 or compound 34) in in vitro studies. The document outlines recommended starting concentrations, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway.

Introduction

KRAS is a frequently mutated oncogene, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. "this compound" is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive GDP-bound state. This inhibition prevents downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately leading to reduced cell proliferation and tumor growth.[1][2]

Data Presentation

The following table summarizes the reported in vitro activity of "this compound" and provides a starting point for experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Inhibitor NameAssay TypeCell LineIC₅₀Recommended Starting Concentration Range
This compoundBiochemical Assay-4.74 µM[1]0.1 µM - 50 µM
This compoundp-ERK InhibitionMIA PaCa-266.4 µM[1]1 µM - 100 µM
This compoundp-ERK InhibitionA54911.1 µM[1]0.5 µM - 50 µM
This compoundCell ProliferationH358, SW1436, MIA PaCa-2Not specified0.01 µM - 100 µM

Mandatory Visualization

KRAS G12C Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP SOS1/GRB2 KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_G12C_GDP Covalent Binding (Inhibition)

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prep Prepare stock solution of This compound in DMSO Cell_Culture Culture KRAS G12C mutant (e.g., MIA PaCa-2, A549, H358) and wild-type cell lines Prep->Cell_Culture Dose_Response Perform dose-response treatment with serial dilutions of the inhibitor Cell_Culture->Dose_Response Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Cell_Viability Western_Blot Western Blot for p-ERK/ERK Dose_Response->Western_Blot IC50_Calc Calculate IC50 values for cell viability and p-ERK inhibition Cell_Viability->IC50_Calc Western_Blot->IC50_Calc Data_Vis Visualize data (dose-response curves) IC50_Calc->Data_Vis

Caption: General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (2D Culture)

This protocol is adapted from the general method described in patent WO2021118877A1 for the evaluation of KRAS G12C inhibitors.[1]

Materials:

  • KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549, H358, SW1436)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 4,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium supplemented with 10% FBS.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a DMSO vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO.

    • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the DMSO control wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression sigmoidal dose-response curve fitting model.

Western Blot for p-ERK Inhibition

This is a general protocol for assessing the inhibition of the KRAS downstream effector p-ERK. The specific treatment time for "this compound" has not been reported; therefore, a time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to determine the optimal treatment duration.

Materials:

  • KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549)

  • 6-well tissue culture plates

  • "this compound" stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of "this compound" (based on the IC₅₀ values in the table) or DMSO for the desired amount of time.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal and then to the loading control.

    • Calculate the percentage of inhibition relative to the DMSO control for each concentration.

    • Determine the IC₅₀ for p-ERK inhibition.

References

Application Notes and Protocols: Evaluation of KRAS G12C Inhibitor 18 in an H358 Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KRAS is one of the most frequently mutated oncogenes in cancer, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[1] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in treating this patient population.[2][3] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that drive tumor growth and proliferation, such as the MAPK and PI3K-AKT pathways.[4][5]

The NCI-H358 cell line, which harbors the KRAS G12C mutation, is a widely used preclinical model for evaluating the efficacy of KRAS G12C inhibitors.[6] When grown as xenografts in immunocompromised mice, H358 tumors allow for the in vivo assessment of a compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics.

These application notes provide a comprehensive overview and detailed protocols for evaluating a novel KRAS G12C inhibitor, herein referred to as "Inhibitor 18," in the H358 subcutaneous xenograft model. The methodologies outlined are based on established preclinical studies with similar inhibitors.

Signaling Pathway of KRAS G12C and Mechanism of Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR, promoting cell proliferation and survival.[4][8] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12, trapping KRAS in the inactive GDP-bound state and inhibiting these downstream oncogenic signals.[2]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Inhibitor 18 Inhibitor->KRAS_GDP Covalent Binding (Inhibition) Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis H358_Culture 1. H358 Cell Culture Cell_Harvest 2. Cell Harvest & Prep H358_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth (~100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Dosing 6. Dosing (Vehicle vs. Inhibitor 18) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Tumor_Harvest 9. Tumor Harvest Endpoint->Tumor_Harvest PD_Analysis 10. Pharmacodynamic Analysis (p-ERK) Tumor_Harvest->PD_Analysis

References

Application Notes and Protocols for In Vivo Studies with KRAS G12C Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the in vivo use of KRAS G12C inhibitor 18 in mouse models of cancer. The content is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

KRAS G12C is a specific mutation in the KRAS gene, a key regulator of cell growth and proliferation. This mutation is a prevalent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This compound is a potent and orally bioavailable small molecule that selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF/MEK/ERK (MAPK) pathway, which are crucial for tumor cell survival and growth.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for in vivo studies using this compound and other representative KRAS G12C inhibitors.

Table 1: In Vivo Dosing Regimen for this compound

ParameterValueReference
Compound This compound[1]
Animal Model H358 (NSCLC) xenograft mouse model[1]
Dose 30 mg/kg[1]
Route of Administration Oral (p.o.)[1]
Frequency Twice daily[1]
Observed Effect Anti-tumor growth activity[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound

ParameterValueReference
Compound This compound[1]
Animal Model Not specified[1]
Dose Range 12.5 to 100 mg/kg (single dose)[1]
Timepoint 8 hours post-dose[1]
Biomarker Inhibition Dose-dependent inhibition of pERK and active KRAS[1]

Table 3: Comparative In Vivo Dosing of Other KRAS G12C Inhibitors in Mouse Models

InhibitorAnimal ModelDoseRoute of AdministrationFrequencyReference
Sotorasib (AMG-510)Syngeneic mouse models100 mg/kgNot specifiedOnce daily[2]
Adagrasib (MRTX849)H358 xenografts10, 30, 100 mg/kgOral gavageOnce daily[3]
JMKX001899H358-Luc and H23-Luc intracranial xenografts100 mg/kgOralOnce daily[4]
ZG19018H358 and MIA PaCa-2 xenograftsNot specifiedOralNot specified[1]
BI-1823911NCI-H358 and MIA PaCa-2 xenograftsNot specifiedNot specifiedNot specified[5]

Experimental Protocols

This section provides detailed protocols for in vivo efficacy studies using this compound in a xenograft mouse model.

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

1. Animal Model and Cell Line

  • Animal Strain: Athymic Nude (nu/nu) or other immunocompromised mice (e.g., NOD-SCID).

  • Cell Line: NCI-H358 (human non-small cell lung cancer) or other cancer cell lines harboring the KRAS G12C mutation.

  • Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation

  • Harvest exponentially growing NCI-H358 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

3. Animal Monitoring and Tumor Measurement

  • Monitor the health and body weight of the mice daily for the first week and then 2-3 times per week.

  • Once tumors are palpable, measure tumor dimensions using digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

4. Randomization and Treatment

  • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle solution used to formulate the inhibitor.

  • Treatment Group: Administer this compound at a dose of 30 mg/kg.

5. Drug Formulation and Administration

  • Formulation: Prepare a fresh formulation of this compound daily. A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The specific solubility characteristics of inhibitor 18 should be confirmed to ensure appropriate formulation.

  • Administration: Administer the formulated inhibitor or vehicle control orally (p.o.) via gavage twice daily. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).

6. Efficacy Endpoints and Data Analysis

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified size.

  • Primary endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Changes in body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Analyze the data by comparing the mean tumor volumes and body weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Pharmacodynamic Analysis in Tumor-Bearing Mice

1. Study Design

  • Establish H358 xenografts in mice as described in Protocol 1.

  • Once tumors reach a suitable size (e.g., 300-500 mm³), administer a single oral dose of this compound at various dose levels (e.g., 12.5, 25, 50, and 100 mg/kg) or the recommended treatment dose (30 mg/kg) for time-course analysis.

2. Sample Collection

  • At specified time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point/dose).

  • Collect tumor tissue and plasma samples. Flash-freeze tumor samples in liquid nitrogen and store at -80°C for subsequent analysis.

3. Biomarker Analysis

  • Western Blotting: Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation levels of downstream signaling proteins, such as p-ERK and p-AKT, relative to total ERK and AKT. Also, assess the levels of active (GTP-bound) KRAS using a RAS activation assay.

  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin for IHC analysis of p-ERK and other relevant biomarkers.

Visualizations

Signaling Pathway Diagram

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor 18 Inhibitor->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 18.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture (KRAS G12C Mutant Line) B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Oral Administration of Inhibitor 18 or Vehicle D->E F Continued Monitoring of Tumor Volume & Body Weight E->F G Endpoint Analysis: Tumor Excision & Measurement F->G H Pharmacodynamic Analysis (Optional) F->H

References

Application Notes and Protocols for KRAS G12C Inhibitors in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KRAS G12C inhibitors in colorectal cancer (CRC) cell lines. Due to the limited public data on the specific compound "KRAS G12C inhibitor 18," this document utilizes data from the well-characterized and clinically relevant KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), as representative examples to illustrate the application and expected outcomes in preclinical CRC models.

Introduction

The KRAS oncogene is frequently mutated in colorectal cancer, with the G12C mutation present in approximately 3-4% of cases.[1][2] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival.[3]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state.[4] This selective inhibition blocks downstream signaling and has shown promise in treating KRAS G12C-mutant cancers. However, the efficacy of these inhibitors as monotherapy in colorectal cancer is often limited by intrinsic and acquired resistance mechanisms, most notably the feedback reactivation of the MAPK pathway mediated by the Epidermal Growth Factor Receptor (EGFR).[3][5][6]

Data Presentation

The following tables summarize the in vitro efficacy of representative KRAS G12C inhibitors in various cancer cell lines, including colorectal cancer models.

Table 1: IC50 Values of Sotorasib (AMG510) in Cancer Cell Lines

Cell LineCancer TypeKRAS MutationIC50 (µM)Reference
NCI-H358Non-Small Cell Lung CancerG12C~0.006[4]
MIA PaCa-2Pancreatic CancerG12C~0.009[4]
C106Colorectal CancerG12CLow[5]
RW7213Colorectal CancerG12CLow[5]
SW837Colorectal CancerG12CHigh[5]
SNU1411Colorectal CancerG12CHigh[5]

Table 2: Clinical Activity of Adagrasib in KRAS G12C-Mutant Colorectal Cancer

Clinical TrialTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
KRYSTAL-1Adagrasib Monotherapy17% - 22%87%[7][8]
KRYSTAL-1Adagrasib + Cetuximab39% - 46%100%[7][9]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of KRAS G12C inhibitors in colorectal cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • KRAS G12C mutant colorectal cancer cell lines (e.g., SW837, C106)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • KRAS G12C inhibitor (e.g., Sotorasib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation of proteins in the KRAS signaling pathway.

Materials:

  • Colorectal cancer cells treated with the KRAS G12C inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-Vinculin/GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the KRAS G12C inhibitor at various concentrations and time points (e.g., 1 and 24 hours).[5]

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify changes in protein levels.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Colorectal cancer cells treated with the KRAS G12C inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the KRAS G12C inhibitor for the desired time (e.g., 24, 48, 72 hours).[10]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GTP loading Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_assays Downstream Assays start Start: KRAS G12C CRC Cell Lines treatment Treat with KRAS G12C Inhibitor (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-ERK, p-AKT) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis analysis Data Analysis: IC50, Protein Levels, Apoptosis % viability->analysis western->analysis apoptosis->analysis conclusion Conclusion: Determine Inhibitor Efficacy analysis->conclusion

Caption: General Experimental Workflow for Inhibitor Evaluation.

Resistance_Mechanism cluster_feedback Resistance Feedback Loop Inhibitor KRAS G12C Inhibitor KRAS KRAS G12C Inhibitor->KRAS Inhibits MAPK_pathway MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK_pathway Activates Proliferation Decreased Proliferation MAPK_pathway->Proliferation EGFR EGFR Signaling MAPK_pathway->EGFR Loss of Negative Feedback MAPK_reactivation MAPK Pathway Reactivation EGFR->MAPK_reactivation Activates Resistance Resistance & Sustained Proliferation MAPK_reactivation->Resistance

Caption: EGFR-Mediated Resistance to KRAS G12C Inhibition.

References

Application Notes and Protocols: Evaluation of KRAS G12C Inhibitor 18 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] This has led to the development of specific inhibitors targeting this mutant protein. KRAS G12C inhibitors act by covalently binding to the cysteine residue at position 12, locking the protein in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR, thereby inhibiting cancer cell proliferation and survival.[5][6] "KRAS G12C inhibitor 18" is a potent inhibitor of this specific mutation.[7]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.[8][9] These models provide a more physiologically relevant context for evaluating the efficacy of anti-cancer agents, including targeted therapies like KRAS G12C inhibitors. Studies have shown that some KRAS G12C inhibitors exhibit greater potency in 3D models compared to 2D cultures.[10][11] This document provides detailed application notes and protocols for the use of "this compound" in 3D cell culture models.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and differentiation.[4][5][12] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[4][13] "this compound" specifically targets the mutant protein, trapping it in its inactive GDP-bound form and blocking downstream signaling.

KRAS_G12C_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor18 This compound Inhibitor18->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 18.

Quantitative Data Summary

The following table summarizes the inhibitory activity of "this compound" and other relevant KRAS G12C inhibitors. Data is presented for both 2D and 3D cell culture models where available to highlight the differences in potency.

InhibitorCell LineAssay TypeIC50 (µM)Reference
This compound MIA PaCa-2p-ERK Inhibition66.4[7]
This compound A549p-ERK Inhibition11.1[7]
MRTX849H3582D Viability0.01 - 0.973 (range)[10]
MRTX849H3583D Spheroid Viability0.0002 - 0.1042 (range)[10]
ARS-1620H3583D Spheroid Viability~1 (approx.)[14]
AMG510 (Sotorasib)Various3D Spheroid ViabilityPotent inhibition noted[11]

Experimental Protocols

Protocol 1: 3D Spheroid Formation of KRAS G12C Mutant Cancer Cells

This protocol describes the generation of 3D spheroids from KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) using the liquid overlay technique.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer or automated counter)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture KRAS G12C mutant cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-4 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Drug Treatment of 3D Spheroids with this compound

This protocol details the treatment of pre-formed 3D spheroids with "this compound".

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate (from Protocol 1)

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Serological pipettes and multichannel pipettor

Procedure:

  • Prepare a serial dilution of "this compound" in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

  • Carefully remove 100 µL of the culture medium from each well of the spheroid plate, being cautious not to disturb the spheroids.

  • Add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Assessment of Spheroid Viability using a Luminescent Cell Viability Assay

This protocol outlines the measurement of cell viability in 3D spheroids following treatment with "this compound" using a commercially available ATP-based luminescent assay.

Materials:

  • Drug-treated spheroid plate (from Protocol 2)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader with luminescence detection capabilities

  • Multichannel pipettor

Procedure:

  • Equilibrate the spheroid plate and the viability assay reagent to room temperature for approximately 30 minutes.

  • Add a volume of the viability assay reagent to each well equal to the volume of the culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gently pipetting up and down or by shaking the plate on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating "this compound" in 3D cell culture models.

Experimental_Workflow Start Start: Culture KRAS G12C Mutant Cell Line Spheroid_Formation 1. 3D Spheroid Formation (96-well ULA plate, 3-4 days) Start->Spheroid_Formation Drug_Treatment 2. Treatment with This compound (Serial Dilutions, 72h) Spheroid_Formation->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis End End: Determine Inhibitor Efficacy Data_Analysis->End

Caption: Workflow for assessing this compound efficacy in 3D spheroids.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy of "this compound" in physiologically relevant 3D cell culture models. The use of such models is crucial for obtaining data that is more predictive of in vivo responses and for advancing the development of targeted cancer therapies. The detailed protocols for spheroid formation, drug treatment, and viability assessment, along with the structured data presentation and pathway diagrams, provide a robust framework for investigating the therapeutic potential of this inhibitor. Combination strategies with inhibitors of parallel pathways, such as the PI3K-AKT-mTOR pathway, may also be explored using these models to overcome potential resistance mechanisms.[14][15]

References

Troubleshooting & Optimization

"KRAS G12C inhibitor 18" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of KRAS G12C Inhibitor 18. The following troubleshooting guides and frequently asked questions are designed to address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Aqueous Media

Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. How can I prevent this?

Answer: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic small molecules. Several factors can influence this, and the following steps can help troubleshoot the issue:

  • Solubility Limit: The concentration of the inhibitor in your final aqueous solution may be exceeding its solubility limit. Hydrophobic compounds often have low aqueous solubility.[1][2]

  • Co-solvent Percentage: The final concentration of DMSO (or other organic co-solvents) is critical. While a higher percentage can maintain solubility, it may also introduce artifacts into your experiment.

  • Buffer Properties: The pH, salt concentration, and presence of other additives in your buffer can significantly impact the solubility of the inhibitor.[3]

Recommended Actions:

  • Verify Final Concentration: Ensure the final concentration of this compound is below its aqueous solubility limit. If the limit is unknown, a solubility assessment is recommended.

  • Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining solubility. It is crucial to include a vehicle control with an identical DMSO concentration in all experiments.

  • Serial Dilution Technique: When preparing working solutions, perform serial dilutions in your assay buffer. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer.[3]

  • Consider Formulation Aids: For challenging in vitro or in vivo experiments, formulation aids like cyclodextrins or surfactants might be necessary to improve solubility.[4] However, these must be validated to ensure they do not interfere with the assay.

Issue: Inconsistent Results and Loss of Inhibitor Activity

Question: My experimental results with this compound are variable, and the compound seems to lose its potency over time. What could be the cause?

Answer: Variability and loss of potency often point to issues with the stability of the inhibitor. Covalent inhibitors, while potent, can be susceptible to degradation.

Recommended Actions:

  • Stock Solution Management:

    • Storage: Store DMSO stock solutions in small, single-use aliquots at -80°C for long-term stability (up to 6 months). For short-term use (up to 1 month), -20°C is acceptable.[5] Avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare fresh stock solutions regularly and qualify them against previous batches to ensure consistent performance.

  • Stability in Assay Media: The inhibitor may not be stable in your experimental buffer over the duration of the assay.

    • Conduct a Stability Study: Incubate the inhibitor in your assay media for the same duration as your experiment. At various time points, analyze the concentration of the intact compound by LC-MS to determine its stability under your specific conditions.

  • Adsorption to Labware: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your experiment. Using low-protein-binding tubes and plates can help mitigate this.

  • Light Sensitivity: Some compounds are sensitive to light. If you suspect this, conduct your experiments with minimal light exposure and use amber-colored or foil-wrapped containers for storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For this compound, DMSO is the recommended solvent for creating high-concentration stock solutions.[5] Ensure you are using anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact solubility.[5]

Q2: How should I store this compound?

A2:

  • Solid Form: Store at room temperature in the continental US; storage conditions may vary elsewhere.[6]

  • DMSO Stock Solutions: For long-term storage (up to 6 months), aliquot and store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[5]

Q3: How stable is this compound in aqueous solutions?

A3: The stability in aqueous solutions can be limited and is dependent on the specific buffer conditions (e.g., pH, temperature). It is highly recommended to prepare fresh dilutions from your DMSO stock for each experiment.

Q4: How can I perform a simple solubility assessment for my experimental buffer?

A4: A nephelometric assay is a high-throughput method to determine kinetic solubility. This involves adding a small amount of your DMSO stock to the buffer and measuring light scattering with a plate reader. An increase in light scattering indicates precipitation. Alternatively, a visual inspection of serial dilutions can provide a rough estimate of the solubility limit.[7]

Data Presentation

Table 1: Solubility Data for Similar KRAS G12C Inhibitors

SolventSolubilityNotes
DMSO≥ 60 mg/mLMay require sonication.[5]
Aqueous BufferGenerally low (<10 µM)Highly dependent on buffer composition.

Table 2: Recommended Storage and Stability

FormStorage TemperatureDuration
SolidRoom TemperatureVaries by location.[6]
DMSO Stock-20°CUp to 1 month.[5]
DMSO Stock-80°CUp to 6 months.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening.

  • Accurately weigh the required amount of the solid compound.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[5]

  • Dispense into single-use aliquots in low-adhesion tubes.

  • Store at -20°C for short-term use or -80°C for long-term storage.[5]

Protocol 2: Preparation of Aqueous Working Solutions
  • Thaw a single-use aliquot of the 10 mM DMSO stock solution.

  • Perform a serial dilution of the stock solution into your final assay buffer to achieve the desired working concentrations.

  • Ensure the final DMSO concentration is consistent across all experimental and control wells and is kept to a minimum (typically ≤ 0.5%).

  • Use the freshly prepared working solutions immediately.

Visualizations

signaling_pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation inhibitor This compound inhibitor->KRAS_GDP Covalently Binds to Cys12 Traps in Inactive State

Caption: KRAS signaling pathway and the mechanism of this compound.

solubility_troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Precipitation Observed in Aqueous Buffer check_conc Is Final Concentration Below Solubility Limit? start->check_conc check_dmso Is Final DMSO % Minimized and Controlled? start->check_dmso check_buffer Is Buffer pH and Composition Optimal? start->check_buffer serial_dilution Use Serial Dilution Method start->serial_dilution Recommended Practice lower_conc Lower Final Concentration check_conc->lower_conc If No adjust_dmso Adjust/Optimize DMSO % check_dmso->adjust_dmso If No modify_buffer Modify Buffer or Use Formulation Aids check_buffer->modify_buffer If No

Caption: Troubleshooting workflow for addressing solubility issues.

stability_logic_diagram cluster_causes Potential Causes cluster_verification Verification & Solution start Inconsistent Results or Loss of Potency stock_degradation Stock Solution Degradation start->stock_degradation assay_instability Instability in Assay Media start->assay_instability adsorption Adsorption to Labware start->adsorption verify_storage Verify Storage Conditions (-80°C, Aliquoted) stock_degradation->verify_storage run_stability_study Run LC-MS Stability Study in Assay Media assay_instability->run_stability_study use_low_bind Use Low-Binding Plastics adsorption->use_low_bind

Caption: Logical diagram for investigating the root cause of inhibitor instability.

References

Technical Support Center: Mechanisms of Resistance to KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to KRAS G12C inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of resistance mechanisms to KRAS G12C inhibitors?

Resistance to KRAS G12C inhibitors is broadly categorized into two main types: "on-target" and "off-target" resistance.[1][2]

  • On-target resistance involves genetic alterations within the KRAS gene itself. These changes can prevent the inhibitor from binding effectively or lead to an overall increase in KRAS signaling.

  • Off-target resistance occurs through genetic or non-genetic changes in other signaling molecules or pathways. These alterations allow the cancer cells to bypass their dependency on the KRAS G12C protein for survival and proliferation.

Q2: What are the specific "on-target" mechanisms of resistance?

"On-target" resistance mechanisms that have been identified include:

  • Secondary KRAS Mutations: New mutations can arise in the KRAS gene, either on the same allele as G12C (in cis) or on the other allele (in trans).[2] These mutations can interfere with inhibitor binding or reactivate the KRAS protein. Examples of observed secondary mutations include G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C.[3][4]

  • KRAS G12C Allele Amplification: An increase in the number of copies of the KRAS G12C allele can lead to higher levels of the KRAS G12C protein, overwhelming the inhibitory effect of the drug.[1][2]

Q3: What are the common "off-target" mechanisms of resistance?

"Off-target" resistance is characterized by the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:

  • Activation of other RAS isoforms: Activating mutations in other RAS family members, such as NRAS or HRAS, can reactivate the downstream MAPK pathway.[1][2]

  • Alterations in Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations in upstream RTKs like EGFR, MET, and FGFR can lead to the reactivation of the MAPK and/or PI3K/AKT pathways.[3][5][6]

  • Mutations in downstream signaling molecules: Activating mutations in components of the MAPK pathway downstream of KRAS, such as BRAF and MEK (MAP2K1), can drive proliferation independently of KRAS G12C.[3][7]

  • Activation of the PI3K/AKT pathway: Loss-of-function mutations in the tumor suppressor PTEN or activating mutations in PIK3CA can lead to the activation of the PI3K/AKT pathway, a parallel survival pathway.[1][2]

  • Histological Transformation: In some cases, tumors can change their cellular appearance and lineage, a process known as histological transformation. For example, a lung adenocarcinoma might transform into a squamous cell carcinoma, which may have different signaling dependencies.[1][2][3]

  • Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire mesenchymal characteristics. This transition has been associated with resistance to KRAS G12C inhibitors and can lead to KRAS G12C-independent activation of the AKT pathway.[1][2]

Troubleshooting Guides

Problem: Experimental model (cell line or xenograft) shows reduced sensitivity to a KRAS G12C inhibitor over time.

Possible Cause 1: Development of On-Target Resistance

  • Troubleshooting Steps:

    • Sequence the KRAS gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cells or tumor tissue to identify secondary mutations in KRAS.

    • Assess KRAS G12C copy number: Use digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to determine if the KRAS G12C allele has been amplified.

Possible Cause 2: Activation of Bypass Signaling Pathways (Off-Target Resistance)

  • Troubleshooting Steps:

    • Perform Phospho-Proteomic Analysis: Use techniques like Western blotting or mass spectrometry-based phosphoproteomics to assess the activation status of key signaling pathways, including MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-S6). A rebound in the phosphorylation of these proteins in the presence of the inhibitor suggests bypass activation.[2]

    • Conduct NGS Panel Sequencing: Analyze a panel of cancer-related genes to identify mutations or amplifications in upstream RTKs (e.g., EGFR, MET, FGFR), other RAS isoforms (NRAS, HRAS), or downstream effectors (e.g., BRAF, PIK3CA).

    • Evaluate for Histological Changes (in vivo models): Perform histological analysis on resistant tumors to check for any changes in morphology, such as a shift from adenocarcinoma to squamous cell carcinoma.

Problem: A patient's tumor initially responds to a KRAS G12C inhibitor but then progresses.

Possible Cause: Acquired Resistance

  • Troubleshooting Steps:

    • Perform Liquid Biopsy (cfDNA analysis): Analyze circulating tumor DNA (ctDNA) from a blood sample to non-invasively detect the emergence of resistance mutations in KRAS or other cancer-related genes.[2] This can provide an early indication of the resistance mechanism.

    • Biopsy of Progressive Lesion: If feasible, obtain a biopsy from a site of progressive disease for comprehensive genomic and histological analysis to identify the specific mechanism of resistance.

Quantitative Data Summary

Table 1: Frequency of Acquired Resistance Mechanisms to Adagrasib in Patients with KRAS G12C-Mutant Cancers

Resistance MechanismFrequency in Patients with Identified Mechanism (n=17)
On-Target Alterations
Acquired KRAS Mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C)53%
KRAS G12C Amplification
Off-Target Alterations
Activating Mutations in NRAS, BRAF, MAP2K1, RETIdentified in 12 of 17 patients (71%) with any RAS pathway alteration
MET Amplification
Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3)
Loss-of-function Mutations in NF1 and PTEN
Histologic Transformation (Adenocarcinoma to Squamous)Observed in some patients

Data compiled from a study of 38 patients with acquired resistance to adagrasib. Notably, multiple co-existing resistance mechanisms were found in some patients.[3]

Experimental Protocols

Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines

  • Cell Culture: Culture KRAS G12C mutant cancer cell lines in standard growth medium.

  • Dose Escalation: Continuously expose the cells to a KRAS G12C inhibitor, starting at a low concentration (e.g., the IC20).

  • Gradual Increase: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.

  • Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of the inhibitor, isolate single-cell clones to establish stable resistant cell lines.

  • Characterization: Characterize the resistant clones for their inhibitor sensitivity (IC50 determination) and investigate the underlying resistance mechanisms using the troubleshooting steps outlined above.

Protocol 2: Analysis of Circulating Tumor DNA (ctDNA) for Resistance Mutations

  • Sample Collection: Collect peripheral blood from the patient in specialized tubes that preserve cell-free DNA.

  • Plasma Isolation: Separate the plasma from the whole blood by centrifugation.

  • cfDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted cfDNA and perform targeted next-generation sequencing (NGS) using a panel that includes KRAS and other key genes associated with KRAS G12C inhibitor resistance.

  • Bioinformatic Analysis: Analyze the sequencing data to identify the presence and allele frequency of mutations associated with resistance.

Signaling Pathways and Workflows

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR, MET) KRAS_GDP KRAS G12C-GDP (Inactive) RTK->KRAS_GDP Activates GEF KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Binds to inactive state

Caption: Simplified KRAS signaling pathway and the action of a G12C inhibitor.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Secondary_KRAS_Mut Secondary KRAS Mutations Resistance Resistance to KRAS G12C Inhibitor Secondary_KRAS_Mut->Resistance KRAS_Amp KRAS G12C Amplification KRAS_Amp->Resistance RAS_Isoform_Act NRAS/HRAS Activation RAS_Isoform_Act->Resistance RTK_Act Upstream RTK Activation RTK_Act->Resistance Downstream_Mut Downstream Mutations (BRAF, MEK) Downstream_Mut->Resistance PI3K_Act PI3K Pathway Activation PI3K_Act->Resistance Histo_Trans Histological Transformation Histo_Trans->Resistance EMT Epithelial-Mesenchymal Transition EMT->Resistance

Caption: Overview of on-target and off-target resistance mechanisms.

Experimental_Workflow Start Patient Progresses on KRAS G12C Inhibitor Liquid_Biopsy Liquid Biopsy (ctDNA) Start->Liquid_Biopsy Tissue_Biopsy Tissue Biopsy Start->Tissue_Biopsy NGS Next-Generation Sequencing Liquid_Biopsy->NGS Tissue_Biopsy->NGS Histo Histological Analysis Tissue_Biopsy->Histo Mechanism Identify Resistance Mechanism NGS->Mechanism Histo->Mechanism New_Therapy Guide Subsequent Therapy Mechanism->New_Therapy

Caption: Workflow for investigating acquired resistance in a clinical setting.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Preclinical KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of preclinical KRAS G12C inhibitors.

Troubleshooting Guide

Low in vivo bioavailability of potent KRAS G12C inhibitors can hinder preclinical development. This guide addresses common issues and provides systematic approaches to identify and resolve them.

Issue 1: Poor Aqueous Solubility

A primary reason for low oral bioavailability is the limited dissolution of the compound in the gastrointestinal tract. It is estimated that 70% to 80% of pipeline drugs in development are poorly soluble molecules.[1]

Symptom Possible Cause Recommended Action
Low Cmax and AUC after oral dosingCompound precipitating in the GI tract- Conduct solubility studies in simulated gastric and intestinal fluids. - Explore formulation strategies such as amorphous solid dispersions, salt formation, or co-crystals.[2]
High variability in plasma exposure between subjectsInconsistent dissolution- Particle size reduction (micronization or nanocrystals) to increase surface area. - Utilize solubility-enhancing excipients in the formulation.
No dose-proportional increase in exposureSaturation of solubility- Consider lipid-based formulations (e.g., SEDDS, SMEDDS) to improve solubilization.

Issue 2: Low Permeability

The compound may dissolve but fails to efficiently cross the intestinal epithelium.

Symptom Possible Cause Recommended Action
High dissolved concentration in GI tract but low plasma levelsPoor membrane permeability (high polarity, large size)- Assess permeability using in vitro models like Caco-2 or PAMPA assays. - If permeability is intrinsically low, medicinal chemistry efforts may be needed to optimize physicochemical properties (e.g., reduce hydrogen bond donors, optimize lipophilicity).
High efflux ratio in Caco-2 assaysSubstrate for efflux transporters (e.g., P-glycoprotein)- Co-dose with a known inhibitor of the specific transporter in preclinical models to confirm its role. - Structural modifications to avoid transporter recognition.

Issue 3: High First-Pass Metabolism

The compound is absorbed but extensively metabolized by the liver before reaching systemic circulation.

Symptom Possible Cause Recommended Action
Low bioavailability after oral dosing but high exposure after intravenous (IV) dosingSignificant hepatic first-pass metabolism- Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. - Identify the primary metabolizing enzymes (e.g., Cytochrome P450s).[3] - If metabolism is the key issue, structural modifications to block metabolic "soft spots" may be necessary.
Identification of significant metabolites in plasmaRapid clearance by metabolic enzymes- Perform pharmacokinetic studies with co-administration of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the bioavailability of a new KRAS G12C inhibitor?

A1: Start with a preliminary pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats). This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability. The IV dose provides a baseline for 100% bioavailability, allowing for the calculation of the fraction of the oral dose that reaches systemic circulation.

Q2: How can I formulate a poorly soluble KRAS G12C inhibitor for early-stage in vivo studies?

A2: For initial in vivo screening, simple formulations are often used. These can include:

  • Suspensions: Dispersing the micronized compound in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

  • Solutions: If the compound has sufficient solubility in a non-toxic solvent system, a solution formulation can be used. Common vehicles include polyethylene glycol 400 (PEG400), propylene glycol, or a combination thereof. It is crucial to ensure the compound does not precipitate upon dosing.

Q3: What role do efflux transporters like P-glycoprotein (P-gp) play in the bioavailability of KRAS G12C inhibitors?

A3: Efflux transporters, such as P-gp (encoded by the ABCB1 gene), are present in the intestinal epithelium and can actively pump absorbed drugs back into the gut lumen, thereby limiting their net absorption. Some KRAS G12C inhibitors, like adagrasib, have been shown to be substrates of these transporters.[3] This can lead to low brain penetration and may contribute to lower oral bioavailability.[3]

Q4: Can combination therapies affect the bioavailability of a KRAS G12C inhibitor?

A4: Yes, co-administered drugs can influence the absorption and metabolism of KRAS G12C inhibitors. For instance, inhibitors of CYP3A4, a major drug-metabolizing enzyme, can increase the plasma concentration of a KRAS inhibitor that is a CYP3A4 substrate.[3] Conversely, inducers of CYP3A4 could decrease its exposure. It is important to consider potential drug-drug interactions, even in preclinical studies.

Q5: What is the significance of the KRAS protein being in a GDP-bound or GTP-bound state for inhibitor binding?

A5: Most current KRAS G12C inhibitors, such as sotorasib and adagrasib, are "OFF-state" inhibitors, meaning they covalently bind to the cysteine-12 residue only when the KRAS protein is in its inactive, GDP-bound state.[4][5] The dynamic cycling between the active (GTP-bound) and inactive states can influence the accessibility of the target for these inhibitors.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Formulation Preparation:

    • IV Formulation: Dissolve the inhibitor in a vehicle such as 10% DMSO / 90% PEG300 to a final concentration of 1 mg/mL.

    • PO Formulation: Prepare a suspension of the inhibitor in a vehicle like 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 to a final concentration of 2 mg/mL.

  • Dosing:

    • Administer a 1 mg/kg dose intravenously via the tail vein.

    • Administer a 10 mg/kg dose orally via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test inhibitor to the apical (A) side for apical-to-basolateral (A-to-B) transport assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) transport assessment.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the receiver compartment at the end of the incubation.

  • Analysis: Quantify the concentration of the inhibitor in the receiver compartment using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in 'OFF' State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Bioavailability_Workflow Start Start: Low In Vivo Exposure Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (Caco-2) Start->Permeability Metabolism Assess Metabolic Stability Start->Metabolism Formulation Formulation Optimization Solubility->Formulation Poor Structure Structural Modification Permeability->Structure Poor/Efflux Metabolism->Structure High PK_Study In Vivo PK Study Formulation->PK_Study Structure->PK_Study PK_Study->Formulation Failed End Goal: Improved Bioavailability PK_Study->End Successful

References

Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KRAS G12C Inhibitor 18, particularly concerning acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] It functions by locking the KRAS G12C protein in an inactive, GDP-bound state.[3][4][5][6] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1][6][7]

Q2: My cells initially responded to this compound, but now they are proliferating again. What are the potential causes?

A2: This phenomenon is likely due to the development of acquired resistance. The primary causes of acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the KRAS gene itself that prevent the inhibitor from binding effectively. Common on-target mechanisms include secondary mutations in the switch-II pocket of KRAS G12C or amplification of the KRAS G12C allele.[8][9]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibition of KRAS G12C. This can happen through various mechanisms, including:

    • Reactivation of the MAPK pathway: This can be driven by mutations in other genes within the pathway, such as NRAS, BRAF, or MAP2K1 (MEK1).[1][4][8]

    • Activation of Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of RTKs like EGFR, MET, or FGFR can lead to the activation of wild-type RAS or other downstream pathways.[6][10][11]

    • Activation of the PI3K-AKT-mTOR pathway: Mutations or amplifications in components of this pathway can provide an alternative survival signal.[1][12]

    • Histologic transformation: In some cases, the cancer cells may change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[11]

Q3: How can I determine the specific mechanism of resistance in my cell line or xenograft model?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Genomic Analysis: Perform next-generation sequencing (NGS) on both pre-treatment and resistant samples to identify acquired mutations in KRAS and other key cancer-related genes (e.g., NRAS, BRAF, MET, EGFR, PIK3CA).[9]

  • Phospho-proteomic Analysis: Use techniques like Western blotting or mass spectrometry-based proteomics to assess the activation status of key signaling proteins in the MAPK and PI3K-AKT pathways (e.g., p-ERK, p-AKT, p-S6). A rebound in the phosphorylation of these proteins despite the presence of the inhibitor suggests bypass pathway activation.[1]

  • Gene Expression Analysis: Compare the transcriptomes of sensitive and resistant cells to identify upregulated genes, particularly those encoding RTKs.

  • Functional Assays: Utilize specific inhibitors for suspected bypass pathways (e.g., EGFR inhibitors, MEK inhibitors) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound over time in cell culture.
Observation Potential Cause Suggested Action
Gradual increase in cell proliferation despite consistent inhibitor concentration.Development of a resistant subpopulation of cells.1. Isolate and expand the resistant cell population. 2. Perform genomic and proteomic analyses as described in FAQ Q3 to identify the resistance mechanism. 3. Test combination therapies based on the identified mechanism (see Combination Strategies section below).
Sudden loss of inhibitor efficacy.Possible contamination of the cell line or issues with the inhibitor stock.1. Verify the identity of the cell line using short tandem repeat (STR) profiling. 2. Confirm the concentration and activity of the inhibitor stock using a fresh batch or a different analytical method.
Issue 2: Rebound in MAPK pathway signaling (p-ERK levels) after initial suppression.
Observation Potential Cause Suggested Action
Transient inhibition of p-ERK followed by a return to baseline or near-baseline levels within 24-48 hours.Adaptive feedback reactivation of the MAPK pathway.[4]1. Investigate upstream RTK activation by performing a phospho-RTK array or Western blotting for activated RTKs (e.g., p-EGFR, p-MET).[10] 2. Test combination therapy with an inhibitor of the identified upstream activator (e.g., an EGFR inhibitor or a SHP2 inhibitor).[1][10]
Sustained high levels of p-ERK in the presence of the inhibitor in a resistant cell line.Acquired mutation in a downstream component of the MAPK pathway (e.g., BRAF, MEK1).1. Sequence key MAPK pathway genes in the resistant cell line. 2. Test combination therapy with a MEK inhibitor or an ERK inhibitor.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for MAPK and PI3K Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., KRAS, ERK, AKT, S6).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Summary of Common Acquired Resistance Mutations to KRAS G12C Inhibitors

Gene Mutation Type Effect on Inhibitor Efficacy Reference
KRASSecondary mutations (e.g., Y96D, R68S, H95D/Q/R)Prevents covalent binding of the inhibitor to the switch-II pocket.[4][8][9]
KRASAmplificationIncreases the total amount of KRAS G12C protein, overcoming the inhibitor.[8][9]
NRAS, BRAFActivating mutationsBypasses the need for upstream KRAS signaling to activate the MAPK pathway.[4][8][9]
MAP2K1 (MEK1)Activating mutationsActivates ERK independently of RAF.[4][9]
METAmplificationActivates downstream signaling through wild-type RAS and other pathways.[9][11]
EGFR, FGFRActivating mutations or fusionsDrive signaling through alternative pathways.[8][9]
PTENLoss-of-function mutationLeads to constitutive activation of the PI3K-AKT pathway.[8][9]

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

KRAS_Signaling_and_Resistance cluster_upstream Upstream Activation cluster_kras KRAS Signaling cluster_downstream Downstream Pathways cluster_inhibitors Therapeutic Intervention cluster_resistance Resistance Mechanisms RTK RTK (e.g., EGFR, MET) SHP2 SHP2 RTK->SHP2 SOS1 SOS1 SHP2->SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_G12C_GDP GTP loading KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor18 KRAS G12C Inhibitor 18 Inhibitor18->KRAS_G12C_GDP Traps in inactive state Secondary_KRAS_mut Secondary KRAS Mutations Secondary_KRAS_mut->KRAS_G12C_GDP Prevents binding Bypass_mutations Bypass Mutations (NRAS, BRAF, MEK) Bypass_mutations->MEK Reactivates pathway RTK_activation RTK Amplification/ Activation RTK_activation->SOS1 Activates WT RAS & bypass pathways

Caption: KRAS signaling pathway and mechanisms of acquired resistance to KRAS G12C inhibitors.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_genomic Genomic & Transcriptomic Analysis cluster_proteomic Proteomic Analysis start Cells Develop Resistance to Inhibitor 18 isolate Isolate and Expand Resistant Clones start->isolate characterize Characterize Resistant Phenotype (IC50 Shift Assay) isolate->characterize split characterize->split ngs Next-Generation Sequencing (DNA & RNA) split->ngs western Western Blot (p-ERK, p-AKT) split->western identify_mutations Identify Acquired Mutations (KRAS, NRAS, BRAF, etc.) ngs->identify_mutations identify_expression Identify Upregulated Genes (RTKs) ngs->identify_expression combine Synthesize Findings and Hypothesize Resistance Mechanism identify_mutations->combine identify_expression->combine phospho_array Phospho-RTK Array western->phospho_array confirm_activation Confirm Bypass Pathway Activation phospho_array->confirm_activation confirm_activation->combine validate Validate Hypothesis with Combination Therapy combine->validate end Overcome Resistance validate->end

References

Technical Support Center: Minimizing Toxicity of KRAS G12C Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors in animal models. The focus is on minimizing the toxicity of "KRAS G12C inhibitor 18," a representative designation for this class of compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with KRAS G12C inhibitors.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Animal Morbidity or Mortality - Off-target toxicity- Formulation issues (e.g., poor solubility, precipitation)- Dose miscalculation or administration error- Vehicle-related toxicity- Review Formulation: Ensure the inhibitor is fully solubilized. Consider alternative, well-tolerated vehicle formulations. For example, MRTX849 has been formulated in 10% Captisol in 50 mM citrate buffer (pH 5.0).- Dose De-escalation: Reduce the dose to a previously reported tolerated level. For instance, while some studies use up to 100 mg/kg/day for certain inhibitors, others show efficacy at lower doses like 30 mg/kg/day with no significant impact on body weight.[1]- Vehicle Control Group: Ensure a vehicle-only control group is included to rule out toxicity from the formulation itself.- Confirm On-Target Activity: At a lower, tolerated dose, confirm target engagement and pathway modulation (e.g., by measuring pERK levels in tumor tissue) to ensure the anti-tumor effect is maintained.
Significant Body Weight Loss (>15%) - Gastrointestinal toxicity (e.g., diarrhea, nausea)- Dehydration- General malaise- Supportive Care: Provide supportive care such as subcutaneous fluids for hydration and nutritional supplements.- Dosing Schedule Modification: Consider intermittent dosing schedules (e.g., once or twice weekly) instead of daily administration.[2]- Monitor Food and Water Intake: Quantify daily food and water consumption to identify anorexia.- Reduce Dose: A lower dose may maintain efficacy while reducing systemic toxicity.
Elevated Liver Enzymes (ALT/AST) - Drug-induced hepatotoxicity- Interaction with other administered agents (e.g., immunotherapy)- Baseline and Regular Monitoring: Establish baseline liver enzyme levels before starting treatment and monitor regularly (e.g., weekly).- Histopathology: At the end of the study, or if hepatotoxicity is suspected, perform histopathological analysis of liver tissue.- Dose Reduction/Interruption: If significant elevations are observed, consider interrupting dosing until levels return to baseline, and then resume at a lower dose.- Combination Therapy Considerations: Be aware that combining KRAS G12C inhibitors with other agents, such as PD-1 inhibitors, can heighten the risk of hepatotoxicity.[3]
Poor Oral Bioavailability/Efficacy - Inadequate formulation- Rapid metabolism- P-glycoprotein (P-gp) efflux- Formulation Optimization: Experiment with different vehicle compositions to improve solubility and absorption. For poorly soluble compounds, consider formulations with co-solvents like PEG300/400 or cyclodextrins.- Pharmacokinetic (PK) Studies: Conduct PK studies to determine plasma and tumor exposure levels.- Consider Alternative Administration Routes: If oral bioavailability is consistently low, intraperitoneal (i.p.) administration may be an alternative for preclinical studies.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with KRAS G12C inhibitors in animal models?

A1: Based on preclinical and clinical data, the most commonly reported toxicities include gastrointestinal issues (diarrhea, nausea, vomiting), fatigue, and hepatotoxicity (elevated liver enzymes).[4] In some cases, renal toxicity has also been observed in specific animal models.

Q2: How can I formulate a poorly soluble KRAS G12C inhibitor for oral gavage in mice?

A2: A common approach for formulating poorly soluble compounds for oral administration in preclinical studies is to use a vehicle that enhances solubility. A frequently used formulation for the KRAS G12C inhibitor adagrasib (MRTX849) is a solution of 10% Captisol (a modified cyclodextrin) in 50 mM citrate buffer at pH 5.0.[1] Other options can include suspensions in vehicles containing agents like Tween-80 and carboxymethylcellulose. It is crucial to test the tolerability of the chosen vehicle in a control group.

Q3: What is a typical starting dose for a novel KRAS G12C inhibitor in a mouse xenograft model?

A3: Dosing can vary significantly between different inhibitors. However, published preclinical studies can provide a starting point. For example, adagrasib (MRTX849) has been shown to be effective and well-tolerated at doses up to 100 mg/kg daily via oral gavage.[1] Sotorasib has also been used at 100 mg/kg daily in mouse models.[5] For a novel compound, it is advisable to start with a dose-ranging study to determine the maximum tolerated dose (MTD).

Q4: How can I monitor for hepatotoxicity during my in vivo study?

A4: Regular monitoring of serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is a standard method. Blood samples can be collected at baseline and at regular intervals throughout the study. At the study endpoint, liver tissue should be collected for histopathological analysis to look for signs of liver damage.[3]

Q5: Can combination therapies help mitigate toxicity?

A5: Combination strategies are often aimed at enhancing efficacy, but they can also influence the toxicity profile. Combining a KRAS G12C inhibitor with an agent that targets a feedback reactivation pathway may allow for lower, less toxic doses of the KRAS inhibitor to be used.[6] However, some combinations, such as with immune checkpoint inhibitors, have been shown to increase the risk of specific toxicities like hepatotoxicity.[3] Careful monitoring is essential when using combination therapies.

Quantitative Toxicity Data

The following table summarizes preclinical toxicity data for representative KRAS G12C inhibitors in mouse models.

Inhibitor Animal Model Dose and Route Observed Toxicity Reference
MRTX849 (Adagrasib) Mice with H358 xenograftsUp to 100 mg/kg, oral gavage, dailyWell-tolerated, no effect on body weight observed.[1]
MRTX849 (Adagrasib) Mice with intracranial xenografts100 mg/kg, oral gavage, twice dailyWell-tolerated with minimal signs of overt toxicity or animal weight loss.[7]
BI-0474 NMRI nude mice with NCI-H358 xenografts40 mg/kg, i.p., weekly or twice weeklyBoth dose groups showed some body weight loss, which was less pronounced in the lower dose group.[2]
Sotorasib (AMG-510) + Nivolumab Human PD-1 overexpressed mice60 mg/kg sotorasib (oral, daily) + 35 mg/kg nivolumab (i.v., weekly)Heightened hepatotoxicity compared to monotherapy.[3]

Experimental Protocols

Protocol 1: Formulation of a KRAS G12C Inhibitor for Oral Administration

This protocol is based on the formulation used for adagrasib (MRTX849).[1]

Materials:

  • KRAS G12C inhibitor powder

  • Captisol®

  • Citrate buffer (50 mM, pH 5.0)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) Captisol solution by dissolving Captisol in 50 mM citrate buffer (pH 5.0).

  • Slowly add the KRAS G12C inhibitor powder to the Captisol solution while stirring continuously.

  • Continue stirring at room temperature until the inhibitor is completely dissolved. This may take several hours. Gentle heating may be applied if necessary, but stability of the compound at higher temperatures should be confirmed.

  • Once dissolved, check the pH of the solution and adjust to 5.0 if necessary using small volumes of 1N HCl or 1N NaOH.

  • Sterile filter the final solution using a 0.22 µm filter before administration.

  • Store the formulation as per the stability data of the specific inhibitor, typically at 4°C for short-term storage.

Protocol 2: In Vivo Toxicity Monitoring in a Mouse Xenograft Model

This protocol outlines a general procedure for monitoring toxicity in mice treated with a KRAS G12C inhibitor.

Materials:

  • Tumor-bearing mice

  • KRAS G12C inhibitor formulation

  • Vehicle control

  • Calibrated balance for weighing mice

  • Blood collection supplies (e.g., microtainer tubes)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Baseline Measurements: Before the first dose, record the body weight of each mouse. Collect a baseline blood sample via a suitable method (e.g., tail vein, saphenous vein) for clinical chemistry analysis (including ALT and AST).

  • Dosing: Administer the KRAS G12C inhibitor or vehicle control according to the planned schedule (e.g., daily oral gavage).

  • Daily Observations: Observe the animals daily for any clinical signs of toxicity, including changes in posture, activity, grooming, and the presence of diarrhea or other abnormalities.

  • Body Weight Monitoring: Weigh the mice at least three times per week. If significant weight loss (e.g., >15%) is observed, consider dose reduction or temporary cessation of treatment, and provide supportive care.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor for changes in liver enzymes and other relevant parameters.

  • End-of-Study Analysis: At the end of the experiment, collect terminal blood samples. Perform a necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis to assess for any microscopic signs of toxicity.

Visualizations

KRAS Signaling Pathway and Inhibition

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP KRAS_GTP->KRAS_GDP Intrinsic GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently binds & traps in inactive state Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Establish Xenograft /GEMM Model Randomization Randomize Animals (n=8-10/group) Animal_Model->Randomization Baseline Baseline Measurements (Weight, Blood Sample) Randomization->Baseline Dosing Administer Inhibitor or Vehicle (Daily) Baseline->Dosing Monitoring Daily Clinical Observation & Regular Weight Checks Dosing->Monitoring Continuous Blood_Collection Weekly/Bi-weekly Blood Sampling Dosing->Blood_Collection Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement At defined intervals Terminal_Collection Terminal Blood & Organ Collection Dosing->Terminal_Collection End of study Monitoring->Dosing Blood_Collection->Dosing Tumor_Measurement->Dosing Analysis Histopathology & Biomarker Analysis Terminal_Collection->Analysis Troubleshooting_Logic Start Unexpected Toxicity Observed (e.g., Weight Loss, Morbidity) Check_Formulation Is the inhibitor fully solubilized in a tolerated vehicle? Start->Check_Formulation Check_Dose Is the dose within a previously reported tolerated range? Check_Formulation->Check_Dose Yes Action_Reformulate Reformulate inhibitor. Consider alternative vehicles. Check_Formulation->Action_Reformulate No Check_Vehicle Does the vehicle-only control group show any toxicity? Check_Dose->Check_Vehicle Yes Action_Dose_Reduce Reduce the dose. Perform dose-ranging study. Check_Dose->Action_Dose_Reduce No Action_New_Vehicle Prepare new vehicle. Re-evaluate vehicle toxicity. Check_Vehicle->Action_New_Vehicle Yes Action_Investigate_Off_Target Investigate potential off-target effects of the inhibitor. Check_Vehicle->Action_Investigate_Off_Target No Action_Reformulate->Start Action_Dose_Reduce->Start Action_New_Vehicle->Start

References

Validation & Comparative

Preclinical Showdown: A Comparative Guide to KRAS G12C Inhibitors - Sotorasib vs. a Novel Competitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical data for the first-in-class KRAS G12C inhibitor, sotorasib (AMG510), and a promising novel inhibitor, LY3537982. This analysis is based on publicly available experimental data to inform on their respective potencies, efficacies, and mechanisms of action.

Executive Summary

The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib, the first FDA-approved inhibitor, has paved the way for a new class of targeted therapies. This guide delves into the preclinical evidence that underpins the activity of sotorasib and compares it with LY3537982, a novel inhibitor that has demonstrated significant potency in preclinical models. The comparative data presented herein, including in vitro cell-based assays and in vivo xenograft studies, highlights the key differences in their preclinical profiles.

Mechanism of Action

Both sotorasib and LY3537982 are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation and survival.[1][2] The selectivity for the G12C mutant stems from the unique cysteine residue that is not present in the wild-type KRAS protein, which minimizes off-target effects.[3][4]

KRAS Signaling Pathway Inhibition

The following diagram illustrates the mechanism by which KRAS G12C inhibitors block the oncogenic signaling cascade.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS-GDP KRAS G12C (Inactive-GDP) SOS1->KRAS-GDP  GDP to GTP  Exchange KRAS-GTP KRAS G12C (Active-GTP) RAF RAF KRAS-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Sotorasib / LY3537982 Inhibitor->KRAS-GDP Covalent Binding experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Activity) Cell_Based_Assay Cell-Based Assays (Potency & Selectivity) Biochemical_Assay->Cell_Based_Assay Pathway_Analysis Downstream Pathway Analysis (p-ERK) Cell_Based_Assay->Pathway_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Promising Candidate Xenograft_Model Xenograft Efficacy Model PK_PD->Xenograft_Model Clinical_Candidate Clinical Candidate Selection Xenograft_Model->Clinical_Candidate Lead_Compound Novel KRAS G12C Inhibitor Lead_Compound->Biochemical_Assay

References

A Comparative Guide to the In Vitro Potency of KRAS G12C Inhibitors: Adagrasib as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the in vitro potency of KRAS G12C inhibitors, with a focus on the well-characterized clinical candidate, adagrasib (MRTX849). Due to the limited public availability of specific experimental data for "KRAS G12C inhibitor 18," this document serves as a comprehensive resource for researchers to conduct their own comparisons when proprietary or newly published data becomes available. We present adagrasib's in vitro potency data as a benchmark and provide detailed experimental protocols and visualizations to guide the evaluation of novel KRAS G12C inhibitors.

Data Presentation: A Framework for Comparison

To facilitate a direct and quantitative comparison of in vitro potency, the following table summarizes the activity of adagrasib across a panel of KRAS G12C mutant cancer cell lines. A placeholder is provided for "this compound" to be populated as data becomes accessible. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

Cell LineCancer TypeAdagrasib IC50 (nM) - 2DAdagrasib IC50 (nM) - 3D"this compound" IC50 (nM) - 2D"this compound" IC50 (nM) - 3D
MIA PaCa-2Pancreatic10 - 1000.2 - 10Data not availableData not available
NCI-H358Lung10 - 1000.2 - 10Data not availableData not available
NCI-H1373Lung10 - 1000.2 - 10Data not availableData not available
NCI-H2122Lung10 - 1000.2 - 10Data not availableData not available
SW1573Lung>1000>1000Data not availableData not available
H2030Lung100 - 100010 - 100Data not availableData not available
KYSE-410Esophageal100 - 100010 - 100Data not availableData not available
SW837Colorectal10 - 1000.2 - 10Data not availableData not available

Note: The IC50 values for adagrasib are presented as ranges based on publicly available data. Specific values can vary depending on the experimental conditions.[1][2][3][4]

Visualizing the Mechanism and Workflow

To provide a clear understanding of the biological context and the experimental approach, the following diagrams have been generated.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP GTP loading KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Adagrasib / This compound Inhibitor->KRAS_GDP Covalent Binding (Irreversible) In_Vitro_Potency_Workflow start Start: Culture KRAS G12C Mutant Cancer Cells seed Seed cells in multi-well plates start->seed treat Treat with serial dilutions of KRAS G12C inhibitor seed->treat incubate Incubate for a defined period (e.g., 72h) treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay measure Measure luminescence/ absorbance assay->measure analyze Analyze data and calculate IC50 values measure->analyze end End: Determine Inhibitor Potency analyze->end

References

A Comparative Analysis of KRAS G12C Inhibitors: Benchmarking a Novel Compound Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "KRAS G12C inhibitor 18" against other prominent KRAS G12C inhibitors, including the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), as well as promising clinical candidates like Divarasib (GDC-6036) and JDQ443. This analysis is based on publicly available preclinical and clinical data to support informed decision-making in cancer research and therapeutic development.

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in cancer therapy.[1][2] These inhibitors function by covalently binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive, GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[3] This guide will delve into a comparative analysis of key KRAS G12C inhibitors, with a special focus on the preclinical profile of "this compound" in relation to its counterparts.

Biochemical and Cellular Potency

A critical initial assessment of any inhibitor is its potency at both the biochemical and cellular levels. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. The available data for "this compound" indicates an IC50 of 4.74 µM.[4] In cellular assays, it has demonstrated inhibition of phosphorylated ERK (p-ERK), a downstream effector in the KRAS signaling pathway, with IC50 values of 66.4 µM in MIA PaCa-2 cells and 11.1 µM in A549 cells.[4]

In comparison, other KRAS G12C inhibitors have shown significantly higher potency in preclinical studies. For instance, Adagrasib has a reported IC50 of 5 nmol/L.[5] Preclinical studies of Divarasib have demonstrated a median IC50 in the sub-nanomolar range, proving to be 5 to 20 times more potent than Sotorasib and Adagrasib in vitro.[6][7][8]

Table 1: Comparative Biochemical and Cellular Potency of KRAS G12C Inhibitors

InhibitorBiochemical IC50Cellular p-ERK Inhibition IC50Cell Lines
This compound 4.74 µM[4]11.1 µM[4]A549
66.4 µM[4]MIA PaCa-2
Sotorasib (AMG 510) Data not readily available in provided search resultsData not readily available in provided search results
Adagrasib (MRTX849) 5 nmol/L[5]Data not readily available in provided search results
Divarasib (GDC-6036) Sub-nanomolar range[6]Data not readily available in provided search results
JDQ443 Data not readily available in provided search resultsData not readily available in provided search results

In Vivo Efficacy

Preclinical in vivo models are crucial for evaluating the anti-tumor activity of these inhibitors. A study on a novel KRAS G12C inhibitor, JMKX001899, demonstrated significant inhibition of brain tumor growth in mice bearing intracranial xenografts of H358-Luc and H23-Luc cells when administered at 100mg/kg once daily for 21 days, showing superior efficacy compared to the vehicle and Sotorasib in this model.[9]

Sotorasib and Adagrasib have demonstrated robust anti-tumor activity in various preclinical models, which has translated to clinical efficacy.[10][11] Adagrasib, for instance, has shown tumor regression and extended survival in multiple preclinical brain metastases models.[5][12][13] Similarly, JDQ443 has been shown to induce dose-dependent antitumor efficacy in KRAS G12C-mutated cell-derived and patient-derived tumor xenografts.[14][15][16] Divarasib has also demonstrated complete tumor growth inhibition in multiple KRAS G12C positive cell lines and xenograft models.[6]

Table 2: Comparative In Vivo Efficacy of KRAS G12C Inhibitors

InhibitorAnimal ModelDosingKey Findings
JMKX001899 Intracranial H358-Luc & H23-Luc xenografts[9]100 mg/kg, once daily[9]Significant inhibition of brain tumor growth, superior to Sotorasib in this model.[9]
Sotorasib (AMG 510) Various preclinical models[10]N/ADemonstrated anti-tumor activity leading to clinical development.[10]
Adagrasib (MRTX849) Multiple brain metastases models[5][12][13]N/ATumor regression and extended survival.[5][12][13]
Divarasib (GDC-6036) Multiple KRAS G12C positive xenograft models[6]N/AComplete tumor growth inhibition.[6]
JDQ443 Cell-derived & patient-derived xenografts[14][15][16]N/ADose-dependent antitumor efficacy.[14][15][16]

Clinical Performance

Sotorasib and Adagrasib are the frontrunners in the clinical landscape, having received FDA approval. In a Phase 2 study, Sotorasib demonstrated a confirmed objective response rate (ORR) of 37.1% and a median progression-free survival (PFS) of 6.8 months in patients with advanced non-small cell lung cancer (NSCLC). Adagrasib has shown a 45% confirmed ORR in patients with advanced NSCLC.[17] A comparative analysis of pivotal trials suggested that while adagrasib may offer a slight advantage in PFS, both drugs demonstrate comparable efficacy in overall survival (OS) for KRAS G12C-mutated NSCLC.[18]

Divarasib has also shown promising clinical activity. In a Phase 1 trial, it demonstrated a confirmed response rate of 53.4% and a median PFS of 13.1 months in patients with NSCLC.[7] JDQ443, in a Phase Ib study, showed a 57% confirmed ORR at the recommended dose in patients with advanced NSCLC.[19]

Table 3: Comparative Clinical Performance of KRAS G12C Inhibitors in NSCLC

InhibitorPhase of DevelopmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Sotorasib (AMG 510) Approved[20]37.1%6.8 months
Adagrasib (MRTX849) Approved[21]45%[17]N/A
Divarasib (GDC-6036) Phase 1[7]53.4%[7]13.1 months[7]
JDQ443 Phase 1b[19]57%[19]N/A

Signaling Pathways and Experimental Workflows

The efficacy of KRAS G12C inhibitors is predicated on their ability to disrupt the downstream signaling cascades initiated by the constitutively active KRAS G12C mutant protein. The primary pathway implicated is the MAPK/ERK pathway, which plays a central role in cell proliferation and survival.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (Inactive - GDP) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active - GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_G12C_GDP Binds & Traps

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

The development and evaluation of these inhibitors follow a standardized preclinical workflow, beginning with biochemical and cellular assays to determine potency and selectivity, followed by in vivo studies in animal models to assess efficacy and safety, and culminating in clinical trials in human subjects.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., IC50) Cellular Cell-Based Assays (e.g., p-ERK inhibition) Biochemical->Cellular InVivo In Vivo Animal Models (Xenografts) Cellular->InVivo Phase1 Phase I Trials (Safety & Dosage) InVivo->Phase1 Phase2 Phase II Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard Treatment) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.

Experimental Protocols

Biochemical IC50 Determination: The biochemical potency of KRAS G12C inhibitors is typically determined using in vitro assays that measure the inhibition of KRAS G12C activity. A common method is a fluorescence-based assay that monitors the binding of a fluorescently labeled GTP analog to KRAS G12C. The inhibitor is titrated into the reaction, and the concentration at which 50% of the signal is inhibited is determined as the IC50 value.

Cellular p-ERK Inhibition Assay: To assess the cellular activity of the inhibitors, Western blotting is a standard technique. Cancer cell lines harboring the KRAS G12C mutation (e.g., A549, MIA PaCa-2) are treated with varying concentrations of the inhibitor for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The band intensities are quantified, and the IC50 for p-ERK inhibition is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-ERK/total ERK ratio.

In Vivo Tumor Xenograft Studies: The in vivo efficacy of KRAS G12C inhibitors is evaluated in immunocompromised mice bearing tumors derived from KRAS G12C mutant cancer cell lines or patient-derived xenografts (PDXs). Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. For brain metastasis models, bioluminescence imaging is often used to monitor intracranial tumor growth.[9]

Conclusion

The landscape of KRAS G12C inhibitors is rapidly evolving, with several promising agents demonstrating significant preclinical and clinical activity. While "this compound" shows activity, its reported potency is substantially lower than that of other inhibitors like Adagrasib and Divarasib. The development of highly potent and selective inhibitors such as Divarasib and JDQ443 highlights the ongoing efforts to improve upon the first-generation approved drugs, Sotorasib and Adagrasib. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to further enhance the clinical benefit of targeting KRAS G12C in cancer patients.[2][22] This comparative guide provides a valuable resource for researchers to contextualize new findings and guide future drug discovery and development efforts in this exciting field.

References

A Comparative Guide to the Efficacy of KRAS G12C Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides an objective comparison of the preclinical efficacy of "KRAS G12C inhibitor 18" against the FDA-approved inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), in xenograft models. The data presented is compiled from publicly available preclinical studies to aid researchers in their evaluation of these compounds.

Comparative Efficacy in Xenograft Models

The following tables summarize the in vivo efficacy of this compound, sotorasib, and adagrasib in various human cancer cell line-derived xenograft (CDX) models. These models are critical in preclinical assessments of a drug's antitumor activity.

Table 1: Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

InhibitorCell LineDoseDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeSource
This compound NCI-H35830 mg/kgp.o., twice dailyExhibited anti-tumor growth activity[1]
Sotorasib (AMG 510) NCI-H35830 mg/kgp.o., daily for 28 daysReduced tumor size[2]
Sotorasib (AMG 510) NCI-H358100 mg/kgp.o., 5 times weeklySignificant tumor growth inhibition[3]
Adagrasib (MRTX849) NCI-H358100 mg/kgp.o., dailyTumor regression[4][5]
Adagrasib (MRTX849) NCI-H2122100 mg/kgp.o., daily83% TGI on Day 16[6]

Table 2: Efficacy in Pancreatic Cancer Xenograft Models

InhibitorCell LineDoseDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeSource
Sotorasib (AMG 510) MIA PaCa-2Not SpecifiedNot SpecifiedPotently impaired cellular viability in vitro[2]
Adagrasib (MRTX849) MIA PaCa-230 mg/kgi.g., daily until Day 16Evidence of a complete response at Day 15[3]
Adagrasib (MRTX849) MIA PaCa-2100 mg/kgi.g., daily until Day 16Evidence of a complete response at Day 15, with some remaining tumor-free through Day 70[3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach used to evaluate these inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway rtk RTK sos1 SOS1 (GEF) rtk->sos1 kras_gdp KRAS G12C-GDP (Inactive) sos1->kras_gdp GTP GDP kras_gtp KRAS G12C-GTP (Active) kras_gdp->kras_gtp raf RAF kras_gtp->raf pi3k PI3K kras_gtp->pi3k inhibitor KRAS G12C Inhibitor inhibitor->kras_gdp Binds to inactive state mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: KRAS G12C signaling pathway and inhibitor action.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Human Cancer Cell Culture (e.g., NCI-H358) inoculation Subcutaneous Inoculation into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Vehicle, Inhibitor) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Regression) monitoring->endpoint

Caption: General experimental workflow for xenograft studies.

Experimental Protocols

The following methodologies are representative of the protocols used in the cited xenograft studies. Specific details may vary between individual experiments.

1. Cell Line-Derived Xenograft (CDX) Model Generation

  • Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic), are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice, typically athymic nude or NOD/SCID mice (6-8 weeks old), are used to prevent rejection of human tumor cells.[7][8]

  • Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a solution like Matrigel or PBS is subcutaneously injected into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, typically 100-200 mm³. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.[8][9]

2. Drug Administration and Efficacy Assessment

  • Randomization: Once tumors reach the desired volume, mice are randomized into treatment and control (vehicle) groups.

  • Drug Formulation and Administration: The inhibitors are formulated in a suitable vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0).[10] Administration is typically performed via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specified doses and schedules (e.g., once or twice daily).[1][2][3]

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression, defined as a reduction in tumor volume from baseline, is also a key measure of efficacy.[9]

  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of drug toxicity.

Conclusion

The available preclinical data demonstrates that this compound, sotorasib, and adagrasib all exhibit anti-tumor activity in xenograft models of KRAS G12C-mutated cancers. Adagrasib and sotorasib have shown significant tumor growth inhibition and, in some cases, complete tumor regression in both NSCLC and pancreatic cancer models. While the data for "this compound" is more limited in the public domain, it shows promise in the NCI-H358 NSCLC model. This guide provides a foundation for researchers to compare these inhibitors and informs the design of future preclinical studies. Further head-to-head studies would be beneficial for a more direct comparison of their efficacy and safety profiles.

References

head-to-head comparison of "KRAS G12C inhibitor 18" and divarasib

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Among the numerous inhibitors in development, divarasib (GDC-6036) has emerged as a promising clinical candidate. This guide provides a head-to-head comparison of divarasib and another potent preclinical compound, KRAS G12C inhibitor 18, based on available experimental data.

Biochemical and Cellular Activity

Divarasib demonstrates significantly higher potency in both biochemical and cellular assays compared to this compound. Preclinical data reveal that divarasib has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and is over 18,000-fold more selective for KRAS G12C mutant cell lines over wild-type cells.[1][2] In contrast, this compound exhibits a biochemical IC50 of 4.74 µM.[3]

Parameter This compound Divarasib (GDC-6036)
Biochemical IC50 4.74 µM[3]Sub-nanomolar range[1]
Cellular p-ERK Inhibition IC50 (MIA PaCa-2) 66.4 µM[3]Not explicitly reported, but potent inhibition demonstrated[1][2]
Cellular p-ERK Inhibition IC50 (A549) 11.1 µM[3]Not explicitly reported, but potent inhibition demonstrated[1][2]
Selectivity (Mutant vs. Wild-Type) Not explicitly reported>18,000-fold[1][2]

In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models. This compound, at a dose of 30 mg/kg administered orally twice daily, showed tumor growth inhibition in a lung cancer H358 xenograft mouse model.[4] Divarasib has also shown complete tumor growth inhibition in multiple KRAS G12C positive cell line and xenograft models.[1]

Clinical data from a Phase I trial of divarasib in patients with KRAS G12C-mutated solid tumors have shown promising results. In non-small cell lung cancer (NSCLC), a confirmed objective response rate (ORR) of 53.4% and a median progression-free survival (PFS) of 13.1 months were observed.[5][6] In colorectal cancer (CRC), the ORR was 29.1% with a median PFS of 5.6 months.[5][6] As this compound is a preclinical compound, no clinical data is available.

Mechanism of Action

Both divarasib and this compound are covalent inhibitors that target the mutant cysteine residue at position 12 of the KRAS protein.[7][8] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[7]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1/GRB2 SOS1/GRB2 RTK->SOS1/GRB2 KRAS(GDP) KRAS G12C (Inactive) SOS1/GRB2->KRAS(GDP) GEF KRAS(GTP) KRAS G12C (Active) KRAS(GDP)->KRAS(GTP) GTP KRAS(GTP)->KRAS(GDP) GAP RAF RAF KRAS(GTP)->RAF PI3K PI3K KRAS(GTP)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\nSurvival Cell Proliferation Survival ERK->Cell Proliferation\nSurvival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation\nSurvival Divarasib Divarasib Divarasib->KRAS(GDP) Inhibition KRAS_G12C_Inhibitor_18 KRAS_G12C_Inhibitor_18 KRAS_G12C_Inhibitor_18->KRAS(GDP)

Caption: Simplified KRAS signaling pathway and the inhibitory action of the compounds.

Experimental Protocols

Detailed experimental protocols for this compound are outlined in patent WO2021118877A1.[4] The methodologies for divarasib are detailed in its respective clinical trial publications and preclinical studies.[1][5] A general workflow for evaluating such inhibitors is as follows:

Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., LanthaScreen) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Western_Blot Western Blot (p-ERK, p-AKT) Cell_Based_Assays->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Based_Assays->Cell_Viability In_Vivo_Xenograft In Vivo Xenograft Model Cell_Based_Assays->In_Vivo_Xenograft Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) In_Vivo_Xenograft->Tumor_Growth_Inhibition PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Analysis Clinical_Trials Clinical Trials (for advanced candidates) In_Vivo_Xenograft->Clinical_Trials

Caption: General experimental workflow for the evaluation of KRAS G12C inhibitors.

Conclusion

Based on the available data, divarasib is a significantly more potent and well-characterized KRAS G12C inhibitor compared to this compound. While both compounds demonstrate the ability to inhibit KRAS G12C in preclinical models, divarasib's sub-nanomolar potency and promising clinical data position it as a leading candidate in this class of targeted therapies. Further preclinical studies would be necessary to fully assess the potential of this compound and to warrant any direct comparative studies against clinically advanced molecules like divarasib.

References

Harnessing Synergy: A Comparative Guide to the Combination of KRAS G12C and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a targeted therapeutic option for a patient population with historically limited treatments. However, the efficacy of KRAS G12C inhibitor monotherapy can be hampered by intrinsic and acquired resistance mechanisms. A predominant escape route involves the reactivation of the MAPK signaling pathway, often driven by upstream receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). This has led to the rational combination of KRAS G12C inhibitors with EGFR inhibitors, a strategy that has shown considerable promise, particularly in colorectal cancer (CRC).

This guide provides a comparative overview of the combination therapy, summarizing key experimental data, outlining methodologies, and visualizing the underlying biological pathways. While the specific compound "KRAS G12C inhibitor 18" is a potent, orally active inhibitor with demonstrated anti-tumor activity in preclinical models, extensive clinical data on its combination with EGFR inhibitors is not yet available. Therefore, this guide will focus on the broader class of KRAS G12C inhibitors, drawing on extensive data from leading clinical candidates like sotorasib and adagrasib to illustrate the principles and performance of this combination strategy.

Mechanism of Action and Rationale for Combination

The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. KRAS G12C inhibitors, such as "this compound," sotorasib, and adagrasib, are designed to covalently bind to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive GDP-bound state and thereby blocking downstream signaling.

However, in certain cancers, particularly colorectal cancer, inhibition of KRAS G12C can trigger a rapid feedback activation of upstream RTKs, most notably EGFR. This leads to the reactivation of the MAPK pathway through wild-type RAS isoforms, bypassing the inhibition of the mutant KRAS G12C and limiting the therapeutic efficacy of the monotherapy. The combination with an EGFR inhibitor, such as panitumumab or cetuximab, is designed to block this feedback loop, leading to a more sustained and potent inhibition of MAPK signaling and enhanced anti-tumor activity.

KRAS_EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF Activates SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Feedback Activation Proliferation Cell Proliferation & Survival ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Panitumumab) EGFR_Inhibitor->EGFR KRAS_Inhibitor KRAS G12C Inhibitor (e.g., Sotorasib) KRAS_Inhibitor->KRAS_G12C_GTP

Caption: EGFR and KRAS G12C signaling pathway and points of therapeutic intervention.

Comparative Efficacy Data

Clinical trials have demonstrated a marked improvement in clinical outcomes for patients with KRAS G12C-mutated colorectal cancer when treated with a combination of a KRAS G12C inhibitor and an EGFR inhibitor compared to KRAS G12C inhibitor monotherapy.

Table 1: Comparison of Monotherapy vs. Combination Therapy in KRAS G12C-Mutated Colorectal Cancer

Therapeutic StrategyKRAS G12C InhibitorEGFR InhibitorObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference
Monotherapy Sotorasib-~10%-
Adagrasib-~19-50%-
Divarasib-29%5.6 months
Combination Therapy SotorasibPanitumumab30%5.7 months
AdagrasibCetuximab43-46%-
DivarasibCetuximab62.5%8.1 months
GarsorasibCetuximab45%7.6 months

Data compiled from multiple clinical trials and may represent different patient populations and lines of therapy.

Preclinical Experimental Data

Preclinical studies using cell lines and patient-derived xenograft (PDX) models were instrumental in establishing the rationale for the combination therapy.

Table 2: Preclinical Efficacy of this compound

ParameterCell LineValue
IC50 (p-ERK inhibition) MIA PaCa-2 (Pancreatic)66.4 µM
A549 (Lung)11.1 µM
IC50 (KRAS G12C inhibition) -4.74 µM

Data from MedchemExpress for "KRAS inhibitor-18" (compound 3-10).

Table 3: Preclinical Anti-Tumor Activity of this compound

ModelDosingOutcome
H358 Lung Cancer Xenograft 30 mg/kg (p.o., twice daily)Exhibited anti-tumor growth activity

Data from MedchemExpress for "this compound" (compound 34).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549) are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of the KRAS G12C inhibitor for a specified duration (e.g., 2-24 hours).

  • Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Drug Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor, EGFR inhibitor, or the combination of both.

  • Incubation: Plates are incubated for a period of 72 to 120 hours.

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Tumor fragments from patients with KRAS G12C-mutated cancers are surgically implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups (vehicle, KRAS G12C inhibitor, EGFR inhibitor, combination).

  • Treatment Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the KRAS G12C inhibitor, intraperitoneal injection for the EGFR inhibitor).

  • Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint and Analysis: The study is concluded when tumors reach a predetermined endpoint. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines KRAS G12C Mutant Cell Lines Treatment_Invitro Treat with Inhibitor(s) Cell_Lines->Treatment_Invitro PDX_Model Establish PDX Model Cell_Lines->PDX_Model Source for Xenografts Western_Blot Western Blot (p-ERK Inhibition) Treatment_Invitro->Western_Blot Viability_Assay Cell Viability Assay (IC50 Determination) Treatment_Invitro->Viability_Assay Randomization Randomize Mice PDX_Model->Randomization Treatment_Invivo Administer Treatment Regimens Randomization->Treatment_Invivo Monitoring Monitor Tumor Growth Treatment_Invivo->Monitoring Analysis Analyze Tumor Growth Inhibition Monitoring->Analysis

Caption: A typical experimental workflow for evaluating KRAS G12C and EGFR inhibitor combinations.

Conclusion and Future Directions

The combination of KRAS G12C inhibitors and EGFR inhibitors has emerged as a cornerstone of therapy for KRAS G12C-mutated colorectal cancer, effectively overcoming the primary resistance mechanism of EGFR feedback activation. Clinical data consistently demonstrate superior response rates and progression-free survival for the combination compared to monotherapy. While specific clinical data for "this compound" in this combination setting is not yet available, its potent preclinical activity suggests it could be a valuable component of such a strategy.

Future research will likely focus on further optimizing these combinations, exploring triplet therapies (e.g., with chemotherapy), and understanding and overcoming secondary resistance mechanisms that may emerge. The continued development of novel and more potent KRAS G12C inhibitors, alongside a deeper understanding of tumor biology, will undoubtedly pave the way for more effective and durable treatment strategies for patients with KRAS G12C-driven cancers.

The Synergistic Offensive: Combining KRAS G12C and SHP2 Inhibitors to Combat Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical evidence supporting the dual inhibition strategy to overcome adaptive resistance in KRAS G12C-mutated tumors.

The advent of direct KRAS G12C inhibitors marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a viable therapeutic option. However, the clinical efficacy of monotherapy has been hampered by both primary and acquired resistance.[1] A primary mechanism of this resistance is the feedback reactivation of the RAS-MAPK pathway, often driven by upstream signaling from receptor tyrosine kinases (RTKs).[2] This has spurred the investigation of combination therapies, with the pairing of KRAS G12C inhibitors and SHP2 inhibitors emerging as a particularly promising strategy.

This guide provides a comparative analysis of the combination of KRAS G12C inhibitors with SHP2 inhibitors, presenting the underlying scientific rationale, supporting experimental data from preclinical and clinical studies, and detailed methodologies for key experiments.

The Rationale for Combination: Overcoming Adaptive Resistance

KRAS G12C inhibitors function by covalently binding to the mutant cysteine in the inactive, GDP-bound state of KRAS G12C, trapping it and preventing its activation. However, cancer cells can adapt to this inhibition through feedback mechanisms that reactivate upstream signaling pathways, leading to the reloading of KRAS with GTP and restoring downstream signal transduction.[2]

SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a crucial signaling node that acts downstream of multiple RTKs and upstream of RAS.[3] By inhibiting SHP2, the reactivation of RAS is blunted, thereby increasing the population of inactive GDP-bound KRAS G12C available for the inhibitor to target.[4][5] This dual blockade creates a synergistic effect, leading to a more profound and durable suppression of the MAPK pathway.[6]

Below is a diagram illustrating the signaling pathway and the mechanism of action for this combination therapy.

KRAS_SHP2_Pathway Mechanism of Combined KRAS G12C and SHP2 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activates GRB2_SOS1 GRB2-SOS1 KRAS_G12C_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_G12C_GDP GTP Loading SHP2->GRB2_SOS1 Promotes Complex Formation KRAS_G12C_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation KRAS_G12C_Inhibitor KRAS G12C Inhibitor KRAS_G12C_Inhibitor->KRAS_G12C_GDP Binds & Traps SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 Inhibits

Caption: Combined KRAS G12C and SHP2 inhibition mechanism.

Preclinical Evidence: Synergistic Antitumor Activity

Numerous preclinical studies have demonstrated the enhanced efficacy of combining a KRAS G12C inhibitor with a SHP2 inhibitor in various cancer models, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[4]

In Vitro Studies

In cell-based assays, the combination treatment has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis compared to either agent alone. For instance, studies using NSCLC cell lines have demonstrated that the addition of a SHP2 inhibitor overcomes the adaptive resistance to KRAS G12C inhibitors, leading to a more sustained inhibition of ERK phosphorylation.[7]

Cell Line KRAS G12C Inhibitor SHP2 Inhibitor Observed Effect Reference
NCI-H358 (NSCLC)ARS1620SHP099Enhanced inhibition of cell viability and ERK signaling[4]
MIA PaCa-2 (PDAC)ARS1620SHP099Synergistic inhibition of proliferation[4]
LLC 46 NRAS KO (NSCLC)MRTX-1257RMC-4550Synergistic inhibition of cell growth[7]
KPARG12C (NSCLC)RMC-4998RMC-4550Increased suppression of MAPK pathway and apoptosis[8]
In Vivo Studies

In animal models, the combination therapy has resulted in greater tumor growth inhibition and, in some cases, tumor regression. Studies in xenograft and syngeneic mouse models of NSCLC and PDAC have shown that the combination not only enhances the direct anti-tumor effects but also favorably remodels the tumor microenvironment.[4][9] This includes a decrease in myeloid-derived suppressor cells and an increase in CD8+ T cells, suggesting a potential for synergy with immunotherapy.[4][10]

Model KRAS G12C Inhibitor SHP2 Inhibitor Primary Outcome Reference
NSCLC XenograftJDQ443TNO155Extended duration of tumor regression[3][11]
PDAC SyngeneicARS1620SHP099Significant survival benefit[4]
NSCLC OrthotopicMRTX-849RMC-4550Improved efficacy compared to monotherapy[12]
Lung Cancer Immune CompetentRMC-4998RMC-4550Sensitization to immune checkpoint blockade[8][9]

Clinical Trials: Translating Preclinical Promise

The promising preclinical data has led to the initiation of several clinical trials investigating the combination of KRAS G12C and SHP2 inhibitors in patients with advanced solid tumors harboring the KRAS G12C mutation.

One notable example is the KontRASt-01 trial (NCT04699188), a phase 1b study evaluating the combination of the KRAS G12C inhibitor JDQ443 and the SHP2 inhibitor TNO155.[1][13] Preliminary results have shown encouraging antitumor activity in patients with KRAS G12C-mutated solid tumors, including those who had previously progressed on a KRAS G12C inhibitor.[13]

Trial Identifier KRAS G12C Inhibitor SHP2 Inhibitor Phase Tumor Types Status
NCT04699188 (KontRASt-01)JDQ443TNO155Phase 1b/2Solid TumorsRecruiting
NCT05288205JAB-21822JAB-3312Phase 1/2aSolid TumorsRecruiting
NCT04185883 (CodeBreak 101)SotorasibRMC-4630Phase 1bSolid TumorsActive, not recruiting

In the KontRASt-01 trial, among patients with NSCLC previously treated with a KRAS G12C inhibitor, the objective response rate (ORR) was 33.3%.[13] This suggests that the combination can re-sensitize tumors to KRAS G12C inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the combination of KRAS G12C and SHP2 inhibitors.

Cell Viability and Synergy Assays
  • Objective: To determine the effect of single-agent and combination treatments on cell proliferation and to quantify synergistic interactions.

  • Method:

    • Cancer cell lines with a KRAS G12C mutation are seeded in 96-well plates.

    • Cells are treated with a dose-response matrix of the KRAS G12C inhibitor and the SHP2 inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega) or CyQuant (Thermo Fisher Scientific).[7]

    • Synergy is calculated using software like Combenefit, which applies models such as the Highest Single Agent (HSA) or Bliss independence model.[7]

Synergy_Assay_Workflow Workflow for In Vitro Synergy Assessment Seed_Cells Seed KRAS G12C mutant cells in 96-well plates Treat_Cells Treat with dose matrix of KRAS G12C-I and SHP2-I Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Viability Assess cell viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Analyze_Synergy Calculate synergy scores (e.g., Combenefit) Measure_Viability->Analyze_Synergy

Caption: A typical workflow for assessing in vitro synergy.

Western Blotting for Pathway Modulation
  • Objective: To assess the impact of the inhibitors on key signaling proteins in the MAPK pathway.

  • Method:

    • Cells are treated with the inhibitors for various durations (e.g., 2, 6, 24 hours).[7]

    • Cell lysates are collected, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated and total forms of proteins like ERK, as well as markers for apoptosis such as cleaved PARP.[7]

    • Secondary antibodies conjugated to a detection enzyme are used for visualization.

In Vivo Tumor Growth Inhibition Studies
  • Objective: To evaluate the antitumor efficacy of the combination therapy in a living organism.

  • Method:

    • Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient or syngeneic mice.[12]

    • Once tumors are established, mice are randomized into treatment cohorts (e.g., vehicle, KRAS G12C-I alone, SHP2-I alone, combination).

    • Drugs are administered according to a predetermined schedule, and tumor volume is measured regularly.

    • At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis.

Mechanisms of Resistance to the Combination

Despite the promise of this combination, resistance can still emerge. Preclinical studies have identified several potential mechanisms:

  • KRAS G12C Amplification: Increased copies of the mutant KRAS gene can overcome the inhibitory effects.[3][11]

  • Alterations in the MAPK/PI3K Pathway: Mutations or loss of function in key tumor suppressors like PTEN can activate parallel survival pathways.[3][11]

Understanding these resistance mechanisms is crucial for developing next-generation therapeutic strategies, such as triple or quadruple combinations that also target pathways like PI3K.[3][11]

Resistance_Mechanisms Logical Relationships in Resistance to Combination Therapy cluster_mechanisms Resistance Mechanisms Combination_Therapy KRAS G12C-I + SHP2-I Combination Tumor_Response Initial Tumor Response Combination_Therapy->Tumor_Response Resistance Acquired Resistance Tumor_Response->Resistance can lead to KRAS_Amp KRAS G12C Amplification KRAS_Amp->Resistance drives PI3K_Activation PI3K Pathway Activation (e.g., PTEN loss) PI3K_Activation->Resistance drives

Caption: Key mechanisms of resistance to combined therapy.

Conclusion

The combination of KRAS G12C inhibitors and SHP2 inhibitors represents a rational and highly promising strategy to overcome the adaptive resistance that limits the efficacy of KRAS G12C inhibitor monotherapy. Preclinical data strongly support the synergistic antitumor effects of this combination, and early clinical trial results are encouraging.[1][6] Further research is needed to optimize dosing schedules, manage potential toxicities, and identify biomarkers to select patients most likely to benefit. Understanding the mechanisms of resistance to this combination will be key to developing even more effective, next-generation treatment regimens for KRAS G12C-mutated cancers.

References

Comparative Selectivity Profile of KRAS G12C Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biochemical and cellular selectivity of the novel KRAS G12C inhibitor, compound 18, in comparison to the established clinical agents Sotorasib and Adagrasib.

This guide provides a comprehensive comparison of the selectivity profile of "KRAS G12C inhibitor 18" against other well-characterized KRAS G12C inhibitors, Sotorasib and Adagrasib. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the inhibitor's performance.

Executive Summary

This compound, also identified as compound 3-10, demonstrates potent inhibition of the KRAS G12C mutant. While it shows promising activity, a detailed comparison of its selectivity against wild-type KRAS and other RAS isoforms is crucial for understanding its therapeutic window and potential off-target effects. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Biochemical Selectivity

The selectivity of a KRAS inhibitor is paramount to its clinical success, minimizing off-target effects and toxicity. The following table summarizes the biochemical activity of this compound and its comparators against the target KRAS G12C protein.

InhibitorTargetIC50 (µM)
This compound KRAS G12C4.74[1]
Sotorasib (AMG 510)KRAS G12C0.01 - 0.123 (in various cell lines)[2]
Adagrasib (MRTX849)KRAS G12C0.005 (in MIA PaCa-2 cells)[3]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity: Inhibition of Downstream Signaling

The efficacy of KRAS G12C inhibitors is often assessed by their ability to block downstream signaling pathways, most notably the MAPK/ERK pathway. The phosphorylation of ERK (p-ERK) is a key biomarker of pathway activation.

InhibitorCell LineMutation Statusp-ERK Inhibition IC50 (µM)
This compound MIA PaCA-2KRAS G12C66.4[1]
This compound A549KRAS G12C11.1[1]
Sotorasib (AMG 510)NCI-H358KRAS G12CNot explicitly found
Adagrasib (MRTX849)NCI-H358KRAS G12CNot explicitly found

Selectivity Against Other RAS Isoforms and Wild-Type

A critical aspect of a KRAS G12C inhibitor's profile is its selectivity for the mutant protein over wild-type (WT) KRAS and other RAS family members (e.g., HRAS, NRAS) to avoid unintended biological consequences. While specific IC50 values for this compound against these other RAS proteins were not found in the provided search results, it is reported to have a 7- to 21-fold selectivity for KRAS G12C over KRAS wild-type cells. For comparison, Sotorasib and Adagrasib have been more extensively characterized.

InhibitorSelectivity Profile
This compound 7- to 21-fold selective for KRAS G12C over KRAS WT cells. Quantitative data for HRAS and NRAS is not available.
Sotorasib (AMG 510) Highly selective for KRAS G12C. It can also potently inhibit NRAS G12C and HRAS G12C.[4]
Adagrasib (MRTX849) Highly selective for KRAS G12C and does not show significant inhibition of NRAS G12C or HRAS G12C.[4]

Experimental Protocols

Biochemical KRAS G12C Inhibition Assay (TR-FRET)

This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and a binding partner, often by monitoring the disruption of GTP binding or effector protein association. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay quantifies the binding of a fluorescently labeled GTP analog to a tagged KRAS G12C protein. Inhibition of this binding by a test compound results in a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, His-tagged KRAS G12C protein, anti-6His antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a fluorescently labeled GTP analog (e.g., GTP-Red) as the acceptor.

  • Compound Dispensing: Dispense serial dilutions of the test compound (e.g., this compound) into a low-volume 384-well plate.

  • Protein Addition: Add the His-tagged KRAS G12C protein to each well.

  • Detection Reagent Addition: Add a pre-mixed solution of the anti-6His-Europium cryptate antibody and GTP-Red.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

Cell-Based Phospho-ERK (p-ERK) Inhibition Assay

This assay determines the potency of an inhibitor in blocking the KRAS signaling pathway within a cellular context by measuring the levels of phosphorylated ERK.

Principle: KRAS G12C mutant cancer cells are treated with the inhibitor, and the levels of intracellular p-ERK are quantified using methods such as ELISA, Western Blotting, or high-throughput immunofluorescence assays (e.g., HTRF).

Protocol Outline (using HTRF):

  • Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCA-2 or A549) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, cells can be incubated in a low-serum medium for a few hours before treatment.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • p-ERK Detection:

    • Add a pair of HTRF antibodies to the cell lysate: one that binds to total ERK (often labeled with a donor fluorophore) and another that specifically binds to phosphorylated ERK (labeled with an acceptor fluorophore).

    • Incubate to allow antibody binding.

  • Signal Reading: Read the HTRF signal on a plate reader.

  • Data Analysis: The HTRF ratio is proportional to the amount of p-ERK. Plot the ratio against the inhibitor concentration to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

TR_FRET_Workflow cluster_0 Assay Plate cluster_1 Binding & FRET Inhibitor KRAS G12C Inhibitor 18 KRAS His-KRAS G12C With_Inhibitor With Inhibitor: Inhibitor binds KRAS => Low FRET Inhibitor->With_Inhibitor GTP_Red GTP-Red Anti_His_Eu Anti-His-Eu No_Inhibitor No Inhibitor: KRAS binds GTP-Red => High FRET

Caption: Workflow for a TR-FRET based KRAS G12C inhibition assay.

pERK_Assay_Workflow Start Plate KRAS G12C Cancer Cells Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Detection Add p-ERK and Total ERK Detection Antibodies Lysis->Detection Readout Measure Signal (e.g., HTRF, ELISA) Detection->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Experimental workflow for a cell-based p-ERK inhibition assay.

References

cross-resistance studies with "KRAS G12C inhibitor 18" and other covalent inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of preclinical data on cross-resistance profiles of covalent KRAS G12C inhibitors, with a focus on the investigational molecule "KRAS G12C inhibitor 18" and the approved therapies sotorasib and adagrasib.

The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, the development of resistance poses a clinical challenge. Understanding the cross-resistance patterns among different inhibitors is crucial for developing next-generation therapies and sequential treatment strategies. This guide synthesizes available preclinical data to facilitate a comparative understanding of these agents.

Comparative Inhibitor Activity

The following table summarizes the reported in vitro activities of this compound, sotorasib, and adagrasib against sensitive KRAS G12C-mutant cancer cell lines.

InhibitorTargetCell LineAssayIC50Reference
This compound KRAS G12C-Biochemical4.74 µM[1]
p-ERKMIA PaCa-2Cellular66.4 µM[1]
p-ERKA549Cellular11.1 µM[1]
Sotorasib (AMG 510) KRAS G12C-Biochemical-[2]
Cell ViabilityKRAS G12C mutant cellsCellularVaries by cell line[3]
Adagrasib (MRTX849) KRAS G12C-Biochemical-[4]
Cell ViabilityKRAS G12C mutant cellsCellularVaries by cell line[4]

Cross-Resistance to Secondary KRAS Mutations

Acquired resistance to KRAS G12C inhibitors often arises from secondary mutations in the KRAS gene itself. These mutations can interfere with drug binding. Preclinical studies have revealed distinct cross-resistance profiles for sotorasib and adagrasib. While direct comparative data for "this compound" against these mutations is not yet publicly available, the data for sotorasib and adagrasib provide a critical framework for understanding potential resistance mechanisms.

A study by Koga et al. systematically evaluated the effects of various secondary KRAS mutations on the activity of sotorasib and adagrasib.[5] The findings are summarized below:

Secondary KRAS MutationSotorasib ActivityAdagrasib ActivityImplication
G13D High ResistanceSensitivePotential for sequential therapy
R68M High ResistanceSensitivePotential for sequential therapy
A59S/T High ResistanceSensitivePotential for sequential therapy
Q99L SensitiveResistantPotential for sequential therapy
Y96D/S ResistantResistantCross-resistance observed

These findings highlight that while some secondary mutations confer resistance to one inhibitor, they may remain sensitive to the other, suggesting a potential role for sequential therapy.[6] However, mutations like Y96D and Y96S lead to cross-resistance, necessitating alternative therapeutic strategies.[5]

Mechanisms of Action and Resistance

Covalent KRAS G12C inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K/AKT pathways.

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Action RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Covalent Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Resistance to these inhibitors can occur through two primary mechanisms: "on-target" resistance, which involves secondary mutations in the KRAS gene that prevent drug binding, and "off-target" resistance, which involves the activation of bypass signaling pathways that reactivate downstream signaling independent of KRAS G12C.

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance cluster_on_target_examples Examples cluster_off_target_examples Examples OnTarget On-Target Resistance SecondaryMutations Secondary KRAS Mutations (e.g., Y96D, R68M, G13D) OnTarget->SecondaryMutations Amplification KRAS G12C Amplification OnTarget->Amplification OffTarget Off-Target Resistance Bypass Bypass Pathway Activation (e.g., MET, EGFR) OffTarget->Bypass DownstreamMutations Downstream Mutations (e.g., BRAF, MEK) OffTarget->DownstreamMutations Resistance Resistance to KRAS G12C Inhibitors Resistance->OnTarget Resistance->OffTarget

Caption: Categories of acquired resistance to KRAS G12C inhibitors.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of KRAS G12C inhibitors and their resistance profiles.

Cell Viability Assays

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Protocol Outline:

  • Cell Seeding: Cancer cells with the KRAS G12C mutation are seeded in 96-well or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of downstream MAPK signaling by measuring the phosphorylation of ERK.

Protocol Outline:

  • Cell Treatment: Cells are treated with the inhibitor for a defined period (e.g., 4 hours).

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified.[7][8]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol Outline:

  • Tumor Implantation: Human cancer cells with the KRAS G12C mutation are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups.

  • Drug Administration: The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream signaling modulation via methods like Western blotting or immunohistochemistry.[9][10]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellViability Cell Viability Assay (IC50 Determination) Xenograft Xenograft Model (Tumor Growth Inhibition) CellViability->Xenograft WesternBlot Western Blot (p-ERK Inhibition) WesternBlot->Xenograft ResistantModels Generation of Resistant Models Xenograft->ResistantModels Start Compound Screening Start->CellViability Start->WesternBlot CrossResistance Cross-Resistance Profiling ResistantModels->CrossResistance

References

Safety Operating Guide

Proper Disposal of KRAS G12C Inhibitor 18: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of KRAS G12C inhibitor 18, a compound recognized for its acute oral toxicity and significant environmental hazards. Adherence to these protocols is crucial for ensuring personnel safety and minimizing ecological impact.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1]

  • Aquatic Toxicity: It is very toxic to aquatic life, with long-lasting effects.[1]

Due to these hazards, direct disposal into standard laboratory or municipal waste streams is strictly prohibited. All waste containing this inhibitor must be treated as hazardous chemical waste.

Quantitative Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and disposal requirements for this compound.

Hazard ClassificationGHS CodeDescriptionDisposal Requirement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Dispose of as acutely toxic chemical waste.
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[1]Prevent release to the environment. Collect spillage.[1]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the proper disposal of this compound from a laboratory setting. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs) for hazardous waste management.

Materials Required:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Designated, leak-proof, and clearly labeled hazardous waste container (compatible with chemical solvents if the inhibitor is in solution).

  • Hazardous waste labels (compliant with institutional and local regulations).

  • Waste accumulation logbook.

Procedure:

  • Segregation of Waste:

    • All materials contaminated with this compound must be segregated from non-hazardous laboratory waste. This includes, but is not limited to:

      • Unused or expired pure compound.

      • Solutions containing the inhibitor.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

      • Contaminated PPE (gloves, disposable lab coats).

      • Spill cleanup materials.

  • Container Management:

    • Select a waste container that is in good condition, compatible with the waste type (solid or liquid), and has a securely fitting lid.

    • For liquid waste containing solvents, ensure the container is appropriate for flammable materials if applicable.

    • Do not overfill the waste container; a general guideline is to fill to no more than 80% capacity to prevent spills and allow for expansion.

  • Labeling:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Acutely Toxic," "Environmental Hazard").

      • The date on which waste was first added to the container (accumulation start date).

      • The name and contact information of the responsible researcher or lab.

  • Waste Accumulation:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to capture any potential leaks.

    • Maintain a log of all waste added to the container, including the quantity and date.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

    • Do not attempt to transport the hazardous waste off-site yourself.

  • Decontamination of Empty Containers:

    • Any "empty" container that held the pure this compound must be managed as hazardous waste.

    • Alternatively, to render the container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.

Mandatory Visualizations

To aid in understanding the procedural flow and the biological context of the inhibitor, the following diagrams are provided.

Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_accumulate Step 2: Accumulation cluster_dispose Step 3: Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Select & Label Hazardous Waste Container A->B Segregate C Add Waste to Container (Do not exceed 80% capacity) B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Time Limit Reached? D->E F Request Pickup by Authorized Personnel (EHS) E->F Yes G Dispose via Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound waste.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound Inhibitor->KRAS_GTP Inhibits Signaling

Caption: Simplified KRAS signaling pathway and the inhibitory action of a G12C inhibitor.

References

Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical protocols for the handling of KRAS G12C inhibitor 18. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research. The following procedures offer a step-by-step framework for the safe use, storage, and disposal of this potent research compound.

Personal Protective Equipment (PPE) and Engineering Controls

The primary line of defense when handling this compound is a combination of appropriate personal protective equipment and effective engineering controls. Given the compound's potential hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent measures are necessary.[1]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against accidental skin contact. Nitrile offers good resistance to a range of chemicals, while neoprene provides protection against acids and bases.[1][2][3][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols of the compound.
Body Protection A fully buttoned lab coat, preferably made of a low-permeability material such as Tyvek.Prevents contamination of personal clothing and skin.[5]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood.[6]Minimizes the risk of inhaling airborne particles of the compound.
Essential Engineering Controls
Control MeasureSpecificationRationale
Ventilation All handling of this compound, particularly the solid form, must be conducted in a certified chemical fume hood.A fume hood provides primary containment and prevents the release of hazardous vapors or dust into the laboratory environment.
Safety Equipment An accessible and recently tested safety shower and eyewash station must be located in the immediate vicinity of the handling area.[2]Ensures immediate decontamination in the event of accidental exposure.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of this compound, from receipt to disposal, is critical for safety and regulatory compliance.

Step-by-Step Handling Procedures
  • Receiving and Unpacking :

    • Upon receipt, inspect the package for any signs of damage.

    • Transport the unopened package to the designated laboratory area.

    • Don the appropriate PPE before opening the package within a chemical fume hood.

  • Preparation of Solutions :

    • Weigh the solid compound in a disposable weigh boat inside the fume hood.

    • Use a dedicated set of spatulas and other equipment for handling.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

    • Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Chemical Spill Response Workflow Diagram
Decontamination and Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Decontamination :

    • All surfaces and equipment that have come into contact with this compound should be decontaminated.

    • Wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol or methanol), followed by a detergent solution.[2]

  • Waste Disposal :

    • Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated as hazardous chemical waste.

    • Containment : Place solid waste in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, sealed container.

    • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

    • Removal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.